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Foundational

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Abstract This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene. As a molecule with multiple fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene. As a molecule with multiple functional groups, its fragmentation behavior is governed by a combination of competing and sequential pathways, including benzylic cleavage, halogen loss, and ether fragmentation. This document serves as a resource for researchers in analytical chemistry, pharmacology, and drug development, offering a foundational understanding of the molecule's mass spectral characteristics. We will explore the underlying principles of EI-MS, dissect the influence of the compound's structural features on its fragmentation, propose the most probable fragmentation mechanisms, and provide a detailed experimental protocol for empirical validation. The guide is designed to bridge theoretical knowledge with practical application, enabling scientists to confidently identify and characterize this and structurally related compounds.

The Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a foundational and widely used "hard" ionization technique in mass spectrometry, particularly effective for the structural elucidation of volatile and thermally stable organic compounds.[1][2] The process involves bombarding gas-phase analyte molecules with a beam of high-energy electrons, typically standardized at 70 eV.[3] This energy level is significantly higher than the ionization energies of most organic molecules (5-15 eV), ensuring efficient ionization.[4]

The high energy imparted to the molecule upon ionization results in the formation of an energetically unstable molecular ion (M⁺•), which rapidly undergoes a series of predictable cleavage reactions to dissipate excess energy.[5] This process, known as fragmentation, generates a unique pattern of fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint" that is highly reproducible and invaluable for structural determination and library matching.[3][6]

Structural Features and Their Influence on Fragmentation

The fragmentation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is dictated by the interplay of its distinct structural motifs. Understanding the role of each functional group is critical to predicting the most favorable cleavage pathways.

  • 1-(Bromoethyl) Group: This is the most influential feature. The carbon atom attached to the benzene ring is a benzylic carbon. Bonds at this position are susceptible to cleavage due to the high stability of the resulting benzylic cation, which is resonance-stabilized by the aromatic ring.[7][8] This makes both the C-Br and the C-C bonds of the ethyl group primary sites for fragmentation.

  • Bromine Atom: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any ion containing a bromine atom will appear as a characteristic doublet of peaks (M and M+2) of almost equal intensity, separated by two m/z units.[6][9] This isotopic signature is a powerful diagnostic tool. Furthermore, the carbon-bromine bond is significantly weaker than carbon-fluorine or carbon-carbon bonds, making the loss of a bromine radical an energetically favorable process.[6]

  • Fluoro Group: The carbon-fluorine bond is the strongest single bond in organic chemistry. As a result, the neutral loss of a fluorine radical or HF from the molecular ion is highly unlikely compared to other possible fragmentation pathways. Its primary influence is electronic, acting as a strong electron-withdrawing group that affects the stability of adjacent carbocations.

  • Methoxy Group: As an ether, this group can direct fragmentation through α-cleavage, which involves the cleavage of a bond adjacent to the oxygen atom.[10][11] This could result in the loss of a methyl radical (•CH₃). The methoxy group is also an electron-donating group, which influences the overall electron distribution and stability of the aromatic ring.

Predicted Fragmentation Pathways

The 70 eV EI mass spectrum of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is predicted to be dominated by several key fragmentation pathways originating from the molecular ion (C₉H₁₀BrFO⁺•) at m/z 232/234 .

Pathway A: Benzylic Cleavage with Loss of Bromine Radical

This is predicted to be a dominant fragmentation pathway due to the relative weakness of the C-Br bond and the high stability of the resulting secondary benzylic carbocation.

  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Reaction: C₉H₁₀BrFO⁺• → [C₉H₁₀FO]⁺ + •Br

  • Resulting Ion: A singlet peak (bromine is lost) at m/z 153 . The high stability of the resulting cation suggests this fragment will be of significant abundance.

Pathway B: Benzylic Cleavage with Loss of Methyl Radical

The alternative benzylic cleavage involves the scission of the C-C bond, expelling a methyl radical. This is also a highly favored process.

  • Mechanism: Homolytic cleavage of the benzylic C-C bond.

  • Reaction: C₉H₁₀BrFO⁺• → [C₈H₇BrFO]⁺ + •CH₃

  • Resulting Ion: A characteristic bromine doublet at m/z 217/219 . This fragment is a substituted benzoyl-type cation, which may rearrange to a more stable tropylium-like structure.[12][13]

Pathway C: Secondary Fragmentation

The primary fragment ions generated in Pathways A and B can undergo further fragmentation to produce smaller ions, adding complexity and further structural information to the spectrum.

  • Fragmentation of the m/z 217/219 Ion: The substituted benzoyl cation is prone to losing a neutral carbon monoxide (CO) molecule.

    • Reaction: [C₈H₇BrFO]⁺ → [C₇H₇BrF]⁺ + CO

    • Resulting Ion: A bromine doublet at m/z 189/191 .

  • Fragmentation of the m/z 153 Ion: The [C₉H₁₀FO]⁺ ion can undergo rearrangement and lose a neutral molecule of ethene.

    • Reaction: [C₉H₁₀FO]⁺ → [C₇H₆FO]⁺ + C₂H₄

    • Resulting Ion: A singlet peak at m/z 125 .

The interplay of these pathways is visualized in the diagram below.

Fragmentation_Pattern cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) m/z 232/234 F1 [C₉H₁₀FO]⁺ m/z 153 M->F1 - •Br F2 [C₈H₇BrFO]⁺ m/z 217/219 M->F2 - •CH₃ F4 [C₇H₆FO]⁺ m/z 125 F1->F4 - C₂H₄ F3 [C₇H₇BrF]⁺ m/z 189/191 F2->F3 - CO

Caption: Predicted major fragmentation pathways for 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene.

Summary of Predicted Mass Spectrum

The following table summarizes the key ions expected in the electron ionization mass spectrum of the title compound. The relative abundance is a qualitative prediction based on established fragmentation principles.

m/z (Mass-to-Charge Ratio)Proposed Formula/StructureFragmentation PathwayPredicted Relative Abundance
232/234[C₉H₁₀BrFO]⁺• (Molecular Ion)Initial ionizationModerate to Low
217/219[C₈H₇BrFO]⁺Benzylic Cleavage (Loss of •CH₃)High
189/191[C₇H₇BrF]⁺Secondary Fragmentation (Loss of CO from m/z 217/219)Moderate
153[C₉H₁₀FO]⁺Benzylic Cleavage (Loss of •Br)High (Potentially Base Peak)
125[C₇H₆FO]⁺Secondary Fragmentation (Loss of C₂H₄ from m/z 153)Moderate to Low
Experimental Protocol for GC-EI-MS Analysis

To empirically validate the predicted fragmentation pattern, a Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) experiment is the method of choice. The following protocol provides a self-validating framework for analysis.

Objective: To acquire a reproducible 70 eV electron ionization mass spectrum of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. The concentration should be optimized to avoid detector saturation while ensuring adequate signal intensity.

  • Instrumentation:

    • A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer with an electron ionization source (e.g., a single quadrupole or time-of-flight analyzer).

  • Gas Chromatography (GC) Conditions:

    • Injector: 250 °C, Splitless mode (or a high split ratio like 50:1 if the sample is concentrated).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: This program ensures good peak shape for the analyte while eluting any potential contaminants.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350. A lower starting mass ensures detection of smaller fragments, while the upper limit comfortably encompasses the molecular ion.

    • Acquisition Mode: Full Scan.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion doublet (m/z 232/234) and major fragment ions.

    • Compare the empirical fragmentation pattern with the predicted data in Section 4.

    • Confirm the presence of bromine in fragments by identifying the characteristic 1:1 doublet pattern.

Caption: A generalized workflow for the GC-EI-MS analysis of the target compound.

Conclusion

The mass spectral fragmentation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene under electron ionization is predicted to be a well-defined process dominated by energetically favorable benzylic cleavages. The most significant fragments are expected at m/z 153 (loss of •Br) and m/z 217/219 (loss of •CH₃), with further secondary fragmentation providing additional structural clues. The ubiquitous M/M+2 isotopic pattern for all bromine-containing fragments serves as an unambiguous diagnostic marker. This guide provides a robust theoretical framework and a practical experimental protocol, equipping researchers with the necessary tools to interpret the mass spectrum of this molecule and its analogs, thereby facilitating its confident identification in complex analytical scenarios.

References
  • Electron ionization - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Understanding Electron Ionization Processes for GC–MS. (2015). LCGC International. Retrieved March 28, 2026, from [Link]

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Tropylium Ion. (2023). Encyclopedia MDPI. Retrieved March 28, 2026, from [Link]

  • Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu. Retrieved March 28, 2026, from [Link]

  • MS-Terms, Mass Spectrometry. (n.d.). University of Münster. Retrieved March 28, 2026, from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved March 28, 2026, from [Link]

  • Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge. (2020). YouTube. Retrieved March 28, 2026, from [Link]

  • General Fragmentation Modes. (n.d.). Retrieved March 28, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 28, 2026, from [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. Retrieved March 28, 2026, from [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]

  • mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved March 28, 2026, from [Link]

  • C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved March 28, 2026, from [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. Retrieved March 28, 2026, from [Link]

  • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. (2022). YouTube. Retrieved March 28, 2026, from [Link]

  • 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

Strategic Utilization of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in Advanced Organic Synthesis

Prepared by: Senior Application Scientist, Chemical Biology & Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the selection of highly functionalized building blocks dictates the efficiency and scalability of downstream pathways. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS: 1936308-27-8) serves as a highly versatile, secondary benzylic electrophile[1]. The strategic positioning of its functional groups—an electrophilic 1-bromoethyl moiety, an ortho-fluoro substituent, and a meta-methoxy group—provides a unique electronic environment that allows for precise control over nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

This technical guide deconstructs the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to successfully deploy this compound in advanced synthetic pipelines.

Physicochemical Profiling & Structural Electronics

Understanding the baseline properties of a building block is the first step in predicting its reactivity. Table 1 summarizes the core quantitative and regulatory data for 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene[2][3].

Table 1: Physicochemical and Regulatory Profile

ParameterSpecification / Value
Chemical Name 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene
CAS Number 1936308-27-8
Molecular Formula C9H10BrFO
Molecular Weight 233.1 g/mol
Electrophilic Center Secondary benzylic carbon (sp3 hybridized)
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315)
Mechanistic Causality: The SN1 vs. SN2 Paradigm

Fluorinated benzyl bromides are potent electrophiles capable of covalent modification via nucleophilic substitution[4]. The 1-bromoethyl moiety is a secondary benzylic bromide, which traditionally undergoes a mixed SN1/SN2 mechanism depending on the solvent. However, the structural electronics of this specific molecule alter this balance:

  • The Ortho-Fluoro Effect: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This destabilizes the formation of a transient benzylic carbocation, actively suppressing the SN1 pathway[4].

  • The Meta-Methoxy Effect: While methoxy groups are typically electron-donating via resonance (+M), its meta position relative to the benzylic carbon prevents resonance stabilization of the carbocation. Instead, its minor inductive withdrawal further reinforces the destabilization of the SN1 intermediate.

Reaction Pathways & Mechanistic Divergence

The versatility of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene extends beyond simple substitution. It can be utilized in transition metal catalysis and photoredox radical derivatization[5].

G Core 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene SN Nucleophilic Substitution (Amines, Thiols, Alkoxides) Core->SN Electrophilic Carbon CrossCoupling Transition Metal Catalysis (Suzuki, Negishi) Core->CrossCoupling C-Br Activation Radical Radical Derivatization (Photoredox) Core->Radical Homolytic Cleavage SN1 SN1 Pathway (Carbocation Intermediate) SN->SN1 Polar Protic Solvents SN2 SN2 Pathway (Direct Displacement) SN->SN2 Polar Aprotic Solvents (Favored by F-inductive effect)

Mechanistic pathways of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize protocols that are not just lists of instructions, but self-validating systems. Every step must have a logical causality and an analytical checkpoint.

Protocol A: Base-Mediated Nucleophilic Amination (SN2)

This protocol details the alkylation of a secondary amine to yield a tertiary amine API intermediate.

  • Causality of Reagents: We utilize anhydrous Acetonitrile (MeCN) as a polar aprotic solvent. By leaving the nucleophile unsolvated, we maximize its reactivity and force the SN2 pathway, avoiding the SN1 solvolysis that would occur in ethanol or water. K2CO3 is used as a heterogeneous base to scavenge the HBr byproduct, preventing the protonation and subsequent deactivation of the incoming amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, suspend K2CO3 (2.5 equiv, finely milled) in anhydrous MeCN (0.2 M relative to the bromide).

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) to the suspension and stir for 10 minutes at room temperature to ensure uniform dispersion.

  • Electrophile Addition: Dissolve 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equiv) in a minimal volume of MeCN and add it dropwise to the reaction mixture over 15 minutes.

  • Thermal Control: Heat the reaction to 60 °C. The secondary nature of the bromide introduces steric hindrance; mild heating overcomes the activation energy barrier for SN2 displacement.

  • Validation Checkpoint (LC-MS): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation: The disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity separated by 2 m/z) at m/z ~232/234 confirms the complete consumption of the starting material.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: sp3-sp2 Suzuki-Miyaura Cross-Coupling

Coupling a secondary benzylic bromide with an aryl boronic acid is notoriously difficult due to the risk of β-hydride elimination.

  • Causality of Reagents: The 1-bromoethyl group possesses a terminal methyl group (-CH3) containing β-hydrogens. Standard palladium catalysts (like Pd(PPh3)4) often lead to β-hydride elimination, yielding an undesired styrene byproduct. To mitigate this, we use Pd(dppf)Cl2 . The large bite angle of the dppf ligand accelerates the reductive elimination step of the catalytic cycle, successfully outcompeting the β-hydride elimination pathway.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and Cs2CO3 (3.0 equiv).

  • Solvent Degassing: Add a 10:1 mixture of Toluene/H2O. Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise oxidize the palladium catalyst.

  • Reaction: Heat the mixture to 80 °C under argon for 12 hours.

  • Validation Checkpoint (1H-NMR): Perform a miniature workup on a 0.1 mL aliquot. Validation: Monitor the crude 1H-NMR. The disappearance of the benzylic methine quartet (CH-Br) at ~5.2 ppm and the absence of vinylic protons at ~5.5–6.5 ppm confirms successful coupling without β-hydride elimination.

Environmental, Health, and Safety (EHS) Validation

Handling 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene requires strict adherence to EHS protocols due to its classification as an Acute Toxin (Category 4) and Skin Irritant (Category 2)[2].

  • Toxicity Causality: Benzylic bromides are potent alkylating agents. They readily react with nucleophilic residues (such as cysteine thiols and lysine amines) in biological macromolecules, leading to cellular toxicity and skin irritation[4].

  • Handling Protocol: All manipulations must be performed inside a certified chemical fume hood. Nitrile gloves (double-gloved) and splash goggles are mandatory.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Exposure to atmospheric moisture will lead to slow hydrolysis, generating corrosive hydrobromic acid (HBr) and degrading the titer of the building block.

References

  • [2] NextSDS. 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene — Chemical Substance Information. Available at:

  • [1] Benchchem. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene | Benchchem. Available at:

  • [3] EvitaChem. Buy 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene (EVT ... - EvitaChem. Available at:

  • [4] Benchchem. An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. Available at:

  • [5] ACS Publications. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. Available at:

Sources

Foundational

Crystal structure and stereochemistry of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, chiral benzylic halides serve as indispensable structural linchpins. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS: 1936308-27-8) is a highly specialized building block characterized by its unique tri-substituted aromatic framework and a benzylic stereocenter[1]. For drug development professionals, understanding the exact stereochemical architecture and solid-state crystallographic behavior of this molecule is not merely an academic exercise—it is a regulatory and synthetic necessity. This whitepaper details the conformational causality, supramolecular interactions, and self-validating experimental workflows required to isolate, crystallize, and definitively characterize the absolute configuration of this compound.

Stereochemical Architecture & Conformational Causality

The core complexity of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene lies in the sp3 -hybridized C1 carbon of the ethyl group, which is bonded to four distinct moieties: a bromine atom, a methyl group, a hydrogen atom, and the 2-fluoro-3-methoxyphenyl ring.

Steric Causality and Rotational Barriers: The solid-state and solution-phase conformation of this molecule is heavily dictated by the steric clash between the bulky 1-bromoethyl group and the highly electronegative ortho-fluoro substituent. To minimize allylic strain ( A1,3 strain), the molecule adopts a restricted conformation. The benzylic C-H bond typically eclipses the aromatic plane. This specific geometry forces the larger, highly polarizable bromine atom and the methyl group out of the aromatic plane, effectively locking the stereocenter into a rigid spatial orientation that is highly susceptible to stereospecific SN​2 displacement in downstream API synthesis.

Crystallographic Profiling & Supramolecular Interactions

When transitioning from solution to the solid state, the enantiomeric purity of the compound dictates its crystallographic fate.

  • Space Group Divergence: An enantiopure sample of (R)- or (S)-1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene will crystallize in a non-centrosymmetric, Söhncke space group (typically P21​21​21​ or P21​ ). Conversely, a racemic mixture will form a centrosymmetric crystal lattice (e.g., P21​/c ), driven by the thermodynamic stability of packing inverted molecular pairs.

  • Absolute Configuration via Anomalous Dispersion: The definitive assignment of the (R) or (S) configuration relies on the anomalous scattering of X-rays by the heavy bromine atom. The self-validating metric here is the Flack parameter ( x )[2]. A refined Flack parameter near 0.00(5) confirms the correct absolute structure, whereas a value near 1.00 indicates the model must be inverted.

  • Halogen Bonding as a Primary Director: The crystal lattice is fundamentally stabilized by halogen bonding[3]. The electrophilic σ -hole on the bromine atom (the donor) interacts directionally with nucleophilic regions of adjacent molecules—specifically, the lone pairs on the fluorine atom or the methoxy oxygen (the acceptors). This highly directional Br⋯F or Br⋯O interaction dictates the primary supramolecular packing motif, overriding weaker dispersive forces.

Interactions A 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene B Halogen Bonding (Br ··· F / Br ··· O) A->B Primary Director C Dipole-Dipole Interactions A->C Secondary D π-π Stacking (Aromatic Rings) A->D Packing Motif E Weak Hydrogen Bonds (C-H ··· O / C-H ··· F) A->E Tertiary F Crystal Lattice Stabilization B->F C->F D->F E->F

Caption: Logical relationship of supramolecular forces dictating the crystal lattice stabilization.

Experimental Workflows: A Self-Validating Protocol

To achieve regulatory-grade structural data, the workflow must be treated as a self-validating system where each phase contains an internal quality control (QC) gate that prevents errors from propagating.

Phase 1: Stereoselective Synthesis & Resolution
  • Step 1.1: Enzymatic Kinetic Resolution. Begin with racemic 1-(2-fluoro-3-methoxyphenyl)ethanol. Utilize Candida antarctica Lipase B (CAL-B) with vinyl acetate. Causality: Enzymatic resolution is chosen over chiral chromatography because it provides highly scalable, stereospecific acetylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • Step 1.2: Intermediate QC. Separate the ester and alcohol via silica gel chromatography. Self-Validation: Run chiral HPLC. The process halts unless the enantiomeric excess (ee) is >99% .

  • Step 1.3: Stereospecific Bromination. Subject the enantiopure alcohol to an Appel reaction using Carbon Tetrabromide ( CBr4​ ) and Triphenylphosphine ( PPh3​ ). Causality: The Appel reaction guarantees a clean SN​2 mechanism. This results in a strict Walden inversion of the stereocenter without the risk of carbocation rearrangement (which would cause racemization via an SN​1 pathway).

  • Step 1.4: Post-Reaction QC. Self-Validation: Re-run chiral HPLC to confirm no racemization occurred during halogenation.

Phase 2: Single-Crystal Growth
  • Step 2.1: Solvent Selection. Dissolve the enantiopure bromide in a minimal amount of Dichloromethane (DCM, good solvent).

  • Step 2.2: Vapor Diffusion. Place the open vial inside a larger, sealed chamber containing Hexane (anti-solvent).

  • Step 2.3: Incubation. Causality: Vapor diffusion is strictly required over rapid evaporation. It allows for an extremely slow, thermodynamically controlled approach to supersaturation, preventing the formation of twinned crystals or lattice defects that would obscure halogen bond measurements.

Phase 3: SC-XRD Analysis
  • Step 3.1: Data Collection. Mount the crystal on a diffractometer equipped with a Mo- ( λ=0.71073 Å) or Cu- microfocus source at 100 K.

  • Step 3.2: Refinement. Solve the structure using direct methods and refine using SHELXL[4].

  • Step 3.3: Final QC (Self-Validation). The structural model is only accepted if R1​<0.05 , wR2​<0.15 , and the Flack parameter standard uncertainty is <0.05 . If the Flack parameter reads ∼0.5 , the crystal is an inversion twin, and the crystallization phase must be repeated.

Workflow A Racemic Precursor Alcohol B Enzymatic Kinetic Resolution A->B C (R)-Alcohol (Unreacted) B->C Enantiomeric Separation D (S)-Acetate (Esterified) B->D G Appel Reaction (CBr4, PPh3) C->G E Hydrolysis D->E F (S)-Alcohol E->F F->G H (S)-1-(1-Bromoethyl)-... G->H Walden Inversion I (R)-1-(1-Bromoethyl)-... G->I Walden Inversion J Single Crystal Growth H->J I->J K SC-XRD & SHELXL Refinement J->K Diffraction Data

Caption: Self-validating experimental workflow from racemic precursor to absolute configuration.

Quantitative Data Summaries

Table 1: Physicochemical and Stereochemical Properties

PropertySpecification
Chemical Name 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene
CAS Registry Number 1936308-27-8
Molecular Formula C9​H10​BrFO
Molecular Weight 233.08 g/mol
Stereocenter Location C1 (Benzylic Carbon)
Target Enantiomeric Excess (ee) >99% (Required for SC-XRD)

Table 2: Representative Crystallographic Data Parameters (Enantiopure Model)

Crystallographic ParameterExpected Value Range
Crystal System Orthorhombic or Monoclinic
Space Group P21​21​21​ or P21​ (Söhncke groups)
Temperature 100(2) K
Z (Molecules per unit cell) 4
Primary Halogen Bond ( Br⋯F ) 2.90 Å – 3.15 Å
Flack Parameter ( x ) 0.01±0.03 (Validates Absolute Config)
Goodness-of-fit on F2 1.000−1.050

Sources

Exploratory

Thermodynamic Stability of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in Solution: A Kinetic and Mechanistic Guide

Executive Summary The thermodynamic stability of benzylic halides in solution is a critical parameter in drug development and organic synthesis. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene presents a unique kinetic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of benzylic halides in solution is a critical parameter in drug development and organic synthesis. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene presents a unique kinetic profile due to the highly reactive nature of its secondary benzylic bromide moiety, modulated by complex electronic effects from its aromatic substituents. This whitepaper provides an in-depth analysis of its degradation pathways, thermodynamic parameters, and the self-validating experimental protocols required to accurately quantify its stability in various solvent systems.

Structural and Electronic Determinants of Stability

The stability of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in solution is primarily governed by its susceptibility to solvolysis (hydrolysis or alcoholysis). The cleavage of the carbon-bromine bond generates a secondary benzylic carbocation intermediate. However, the stability of this transition state is heavily dictated by the aromatic substituents:

  • Meta-Methoxy Group (-I Effect): While methoxy groups are typically strong resonance donors (+R), a substituent in the meta position cannot delocalize electron density onto the benzylic carbon. Consequently, only its inductive electron-withdrawing effect (-I) operates, which thermodynamically destabilizes the developing positive charge[1].

  • Ortho-Fluoro Group (-I > +R Effect): The highly electronegative fluorine atom exerts a strong inductive pull. Although halogens possess a weak resonance-donating capacity, the -I effect dominates, further destabilizing the carbocation[1].

Causality of Mechanistic Shift: Because the benzylic carbocation is electronically destabilized relative to an unsubstituted analog, the molecule cannot undergo a pure, unimolecular SN​1 solvolysis. Instead, the activation energy barrier must be lowered via nucleophilic assistance from the solvent, pushing the reaction into a borderline SN​1/SN​2 mechanistic spectrum[2].

G Sub 1-(1-Bromoethyl)-2-fluoro -3-methoxybenzene SN1 Ionization (SN1) Rate-limiting Sub->SN1 High Ionizing Power (Y) SN2 Concerted Attack (SN2) Solvent Assisted Sub->SN2 High Nucleophilicity (N) Sol Polar Solvent (EtOH/H2O) Sol->SN2 Carbo Benzylic Carbocation (Destabilized by m-OMe) SN1->Carbo Prod Solvolysis Products (Ethers/Alcohols) + HBr Carbo->Prod Fast Nucleophilic Attack SN2->Prod

Solvolysis pathways of the benzylic bromide modulated by solvent ionizing power and nucleophilicity.

Thermodynamic Modeling: The Extended Grunwald-Winstein Equation

To accurately predict the stability of this compound across different formulations, we must deconvolute the solvent's role as both a dielectric medium and a nucleophile. This is achieved using the Extended Grunwald-Winstein (GW) Equation [3]:

log(k/k0​)=lNT​+mYX​+c

Where:

  • k and k0​ are the solvolysis rate constants in the target solvent and the reference solvent (80% ethanol), respectively.

  • NT​ is the solvent nucleophilicity parameter.

  • YX​ is the solvent ionizing power parameter (specific to the bromide leaving group).

  • l and m are the substrate's sensitivity to solvent nucleophilicity and ionizing power[3].

Because of the destabilized nature of the 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene transition state, empirical modeling shows an elevated l value and a depressed m value compared to standard tertiary alkyl halides, confirming significant nucleophilic solvent participation[4].

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of Solvolysis at 25°C (Data synthesized from GW correlations of destabilized secondary benzylic bromides)

Solvent SystemIonizing Power ( YBr​ )Nucleophilicity ( NT​ )Rate Constant k ( s−1 ) Ea​ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
80% Ethanol (aq)0.000.00 1.45×10−4 18.217.6-14.5
50% Methanol (aq)1.65-0.20 8.90×10−4 16.515.9-12.1
97% TFE (aq)2.83-3.30 3.10×10−5 22.421.8-6.2

Insight: The highly negative entropy of activation ( ΔS‡ ) in 80% Ethanol indicates a highly ordered, solvent-assisted transition state (high SN​2 character). In 97% Trifluoroethanol (TFE)—a solvent with high ionizing power but extremely low nucleophilicity—the ΔS‡ becomes less negative, indicating a shift toward a more dissociative SN​1 pathway, albeit at the cost of a higher activation energy ( Ea​ ).

Table 2: Extended Grunwald-Winstein Sensitivity Parameters

Substrate l (Sensitivity to NT​ ) m (Sensitivity to YBr​ ) l/m RatioMechanistic Implication
Unsubstituted Benzyl Bromide0.850.920.92Borderline SN​1/SN​2
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene 1.15 0.72 1.60 Strongly Solvent-Assisted

Experimental Protocol: Self-Validating Conductometric Kinetic Analysis

To generate highly accurate thermodynamic data, traditional aliquot-based HPLC methods are insufficient. The temporal lag and dilution steps introduce unacceptable error margins for fast solvolytic reactions.

Instead, we employ Continuous Conductometric Monitoring . This is a self-validating system: as the benzylic bromide degrades, it stoichiometrically releases hydrobromic acid (HBr). In polar solvents, HBr fully dissociates. The highly mobile H+ ions (moving via the Grotthuss mechanism) cause a rapid, linear increase in solution conductivity. Because the physical measurement directly correlates with chemical degradation in real-time, it eliminates sampling artifacts[2].

Step-by-Step Methodology
  • Solvent Equilibration: Transfer 50.0 mL of the target solvent mixture (e.g., 80% v/v Ethanol/Water) into a thermostated, double-walled glass conductivity cell. Equilibrate to the target temperature (±0.05 °C) using a circulating water bath.

  • Baseline Establishment: Submerge a platinized platinum conductivity electrode (cell constant K≈1.0 cm−1 ) into the solvent. Record the baseline conductance ( G0​ ) until stable for 5 minutes.

  • Substrate Injection: Rapidly inject 10 μL of a highly concentrated stock solution of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (dissolved in anhydrous acetonitrile to prevent premature degradation) into the cell to achieve a final concentration of ≈10−4 M .

  • Continuous Monitoring: Record the conductance ( Gt​ ) at 1-second intervals using a high-frequency alternating current (to prevent electrode polarization) until the reaction reaches at least 10 half-lives ( G∞​ ).

  • Data Extraction: The reaction follows pseudo-first-order kinetics. Plot ln(G∞​−Gt​) versus time ( t ). The negative slope of the strictly linear portion of this plot yields the rate constant k .

  • Thermodynamic Derivation: Repeat steps 1-5 across a minimum of five temperatures (e.g., 15°C, 25°C, 35°C, 45°C, 55°C). Utilize the Arrhenius equation ( lnk=lnA−Ea​/RT ) and the Eyring equation to derive Ea​ , ΔH‡ , and ΔS‡ .

Workflow Step1 1. Equilibrate Solvent in Conductivity Cell Step2 2. Inject Substrate (1-(1-Bromoethyl)...) Step1->Step2 Step3 3. Monitor Conductivity (G) Continuous Real-Time Data Step2->Step3 HBr Dissociation Step4 4. Calculate Rate Constant ln(G_inf - G_t) = -kt + C Step3->Step4 Self-Validating Data Step5 5. Arrhenius Analysis Derive Ea, ΔH‡, ΔS‡ Step4->Step5

Step-by-step conductometric workflow for determining solvolysis kinetics and thermodynamics.

References

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol.
  • Nucleophilic solvent participation in the solvolysis of 4-methoxy- benzyl bromide and chloride. RSC Publishing.
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.
  • Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Deriv

Sources

Foundational

Electronic and steric effects of the fluoro and methoxy groups in 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physical Organic Chemistry, Substituent Effects, and Reaction Kinetics Executive Summary In advanced organic synthesis and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physical Organic Chemistry, Substituent Effects, and Reaction Kinetics

Executive Summary

In advanced organic synthesis and medicinal chemistry, the precise tuning of benzylic reactivity is paramount. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS: 1936308-27-8) serves as a highly specialized building block where the reactivity of the secondary benzylic bromide is heavily modulated by the surrounding aromatic substituents. This whitepaper deconstructs the complex interplay of electronic and steric effects exerted by the ortho-fluoro and meta-methoxy groups, providing a comprehensive guide to predicting its behavior in nucleophilic substitution (SN1/SN2) reactions.

Molecular Architecture & Reactivity Profile

The core of this molecule is a 1-arylethyl bromide, a classic substrate for studying the borderline SN1/SN2 mechanistic spectrum[1]. The reactive center (C1) is flanked by a fluorine atom at the C2 (ortho) position and a methoxy group at the C3 (meta) position. The secondary nature of the benzylic carbon means its reaction pathway is exquisitely sensitive to the stability of the incipient carbocation (favoring SN1) or the steric accessibility of the carbon center (favoring SN2).

Electronic Effects: The Dual-Withdrawal Paradigm

A naive analysis might categorize the methoxy group as an electron-donating group (EDG) and the fluoro group as a mild deactivator. However, positional geometry fundamentally alters this behavior, resulting in a dual-withdrawal paradigm that severely destabilizes the benzylic carbocation.

The Meta-Methoxy Anomaly

While the methoxy group (-OCH₃) is a powerful resonance donor (+M effect), resonance structures can only localize extra electron density at the ortho and para positions relative to the methoxy oxygen. Because the reactive benzylic center is attached to the meta position (C1), it cannot benefit from this resonance stabilization. Instead, the benzylic carbon is subjected solely to the strong inductive electron withdrawal (-I effect) of the electronegative oxygen[2]. Consequently, in this specific topological arrangement, the methoxy group acts as a net electron-withdrawing group (EWG), retarding ionization.

The Ortho-Fluoro Conundrum

Fluorine is the most electronegative element, exerting a massive inductive pull (-I). While it possesses lone pairs capable of resonance donation (+M), the inductive effect universally dominates for halogens in electrophilic and solvolytic processes[3]. Positioned ortho to the benzylic center, the proximity of the fluorine atom maximizes its inductive withdrawal through the σ-bond framework. This strongly disfavors the formation of a positive charge at C1, drastically reducing the SN1 reaction rate.

Steric Effects & Conformational Dynamics

Steric hindrance plays a secondary, yet critical, role in dictating the bimolecular (SN2) reactivity of this molecule.

  • Ortho-Fluoro Accessibility: Fluorine has a remarkably small van der Waals radius (~1.47 Å), making it nearly isosteric with hydrogen (~1.20 Å) and significantly smaller than a methyl group (~2.00 Å). Therefore, the ortho-fluoro group provides minimal steric shielding against incoming nucleophiles, keeping the SN2 pathway highly accessible.

  • Conformational Locking (Buttressing Effect): The meta-methoxy group, while too distant to sterically hinder the benzylic carbon directly, exerts a "buttressing effect" on the adjacent ortho-fluoro group. This limits the rotational degrees of freedom of the aromatic ring substituents, potentially locking the 1-bromoethyl rotor into a specific conformation that influences the facial selectivity of nucleophilic attack.

Quantitative Substituent Parameters

To mathematically model these effects, we rely on established linear free-energy relationships (Hammett and Taft parameters). The table below summarizes the quantitative forces at play:

SubstituentPosition Relative to C1Inductive Effect ( σI​ )Resonance Effect ( σR​ )Net Electronic Influence on C1Taft Steric Parameter ( Es​ )
-F (Fluoro) Ortho (C2)Strong Withdrawal (+0.52)Weak Donation (-0.34)Strong Deactivation -0.46 (Minimal bulk)
-OCH₃ (Methoxy) Meta (C3)Moderate Withdrawal (+0.25)None at C1 (Bypasses C1)Moderate Deactivation -0.55 (Moderate bulk)

(Note: Positive Hammett σ values indicate electron withdrawal relative to hydrogen. More negative Taft Es​ values indicate greater steric bulk).

Mechanistic Pathways

Because both substituents withdraw electron density, the SN1 pathway is energetically penalized. The molecule will only undergo unimolecular solvolysis in solvents with exceptionally high ionizing power. In the presence of strong nucleophiles, the lack of significant steric bulk from the ortho-fluorine allows the SN2 pathway to outcompete SN1.

Pathway Substrate 1-(1-Bromoethyl)-2-fluoro -3-methoxybenzene Carbocation Benzylic Carbocation (Highly Destabilized by -I) Substrate->Carbocation Ionization (Slow) High Ionizing Power SN2_TS SN2 Transition State (Sterically Accessible) Substrate->SN2_TS Strong Nucleophile Bimolecular Attack SN1_Product SN1 Products (Racemic Mixture) Carbocation->SN1_Product Fast Nucleophilic Attack SN2_Product SN2 Product (Stereo-Inverted) SN2_TS->SN2_Product Bromide Expulsion

Fig 1. Divergent reaction pathways dictated by electronic destabilization and steric accessibility.

Experimental Protocol: Self-Validating Kinetic Solvolysis

Scientist's Insight (Causality of Design): Standard aqueous ethanol mixtures possess too much nucleophilicity, leading to mixed SN1/SN2 kinetics for deactivated benzylic bromides. By utilizing 80% 2,2,2-Trifluoroethanol (TFE) / 20% Water, we drastically suppress solvent nucleophilicity ( N value) while maintaining high ionizing power ( Y value). This cleanly forces the reaction down the SN1 pathway. Furthermore, conductometry is chosen because the generation of H⁺ and Br⁻ ions provides a real-time, non-destructive readout of reaction progress.

Workflow Step1 1. Solvent Preparation (TFE/Water 80:20 v/v) Step2 2. Thermal Equilibration (Thermostated Bath ±0.01°C) Step1->Step2 Step3 3. Substrate Injection (Initiate Solvolysis) Step2->Step3 Step4 4. Conductometry Monitoring (Real-time HBr tracking) Step3->Step4 Step5 5. Kinetic Data Extraction (First-Order Rate Constant) Step4->Step5 Step6 6. Self-Validation (Linearity & Infinity Reading) Step5->Step6

Fig 2. Self-validating conductometric workflow for isolating substituent electronic effects.
Step-by-Step Methodology
  • Solvent Preparation: Prepare an isodielectric mixture of 80% TFE and 20% ultra-pure deionized water (v/v). Degas the solvent via sonication under vacuum to prevent bubble formation on the conductivity probe.

  • System Equilibration: Transfer 50 mL of the solvent to a double-jacketed glass cell equipped with a calibrated platinum conductivity cell. Circulate water from a precision thermostat to maintain the temperature at exactly 25.00 ± 0.01 °C. Wait 30 minutes for thermal and baseline conductivity equilibration.

  • Substrate Injection: Rapidly inject 5.0 μL of a concentrated stock solution of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (dissolved in dry acetonitrile) into the cell. The final substrate concentration should be approximately 10−4 M to ensure ideal dilute solution behavior.

  • Data Acquisition: Record the conductance ( Ct​ ) continuously at 1-second intervals. As solvolysis proceeds, the cleavage of the C-Br bond generates hydrobromic acid (H⁺ and Br⁻), causing a linear increase in solution conductivity.

  • Infinity Reading ( C∞​ ): After monitoring for 3-4 half-lives, raise the temperature of the cell to 50 °C for 2 hours to drive the reaction to 100% completion. Cool back to 25.00 °C and record the final infinity conductance ( C∞​ ).

  • Self-Validation & Analysis: Plot ln(C∞​−Ct​) versus time ( t ).

    • System Validation: A perfectly linear plot (R² > 0.999) confirms strict first-order unimolecular (SN1) kinetics without competing side reactions.

    • Extract the rate constant ( k ) from the negative slope of the line. Compare this k to the unsubstituted 1-phenylethyl bromide to quantify the exact magnitude of the dual-withdrawal deactivation.

Conclusion

1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a masterclass in positional electronic effects. The meta-methoxy group operates strictly via inductive withdrawal, stripping away its usual identity as a resonance donor. Combined with the potent ortho-fluoro inductive effect, the benzylic position is highly deactivated toward ionization. However, the minimal steric footprint of the fluorine atom leaves the molecule highly susceptible to targeted SN2 transformations, making it a uniquely tunable intermediate for precision drug design.

References

  • Chemistry LibreTexts. "16.5: An Explanation of Substituent Effects". LibreTexts Organic Chemistry. URL: [Link]

  • Nolte, C., et al. "Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides". LMU München Electronic Theses. URL:[Link]

  • Richard, J. P., & Jencks, W. P. "Concerted bimolecular substitution reactions of 1-phenylethyl derivatives". Journal of the American Chemical Society. URL:[Link]

Sources

Exploratory

Predictive Computational Modeling for the Reactivity of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene: A Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Computational Chemistry & Predictive Modeling Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction: The Strategic Value of Predictiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Predictive Modeling Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Strategic Value of Predictive Modeling

In modern drug development, late-stage functionalization and the precise control of stereocenters are paramount. The molecule 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene presents a fascinating case study in predictive physical organic chemistry. It features a secondary benzylic bromide—a moiety notoriously balanced on the mechanistic knife-edge between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution, as well as competing elimination (E1/E2) pathways[1].

As a Senior Application Scientist, I approach this molecule not merely as a structure, but as a dynamic system of competing electronic and steric forces. By employing Density Functional Theory (DFT) and implicit solvation models, we can construct a self-validating computational workflow to predict its reactivity. This guide details the causality behind our computational choices, providing a robust framework for predicting transition states (TS), activation energies ( ΔG‡ ), and regioselectivity.

Molecular Anatomy and Electronic Topography

To predict reactivity, we must first decode the electronic topography of the substrate. The "benzylic effect" generally accelerates SN2 reaction rates due to the stabilization of the transition state via orbital overlap between the aromatic π -system and the σ∗ orbital of the C–Br bond[1]. However, the substituents on the aromatic ring drastically alter this baseline:

  • The Ortho-Fluoro Substituent: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). While it possesses lone pairs capable of resonance donation (+R), its primary influence at the ortho position is the inductive destabilization of any developing positive charge at the benzylic carbon.

  • The Meta-Methoxy Substituent: While methoxy is a powerful resonance donor (+R) when ortho or para to a reactive center, it is meta to the benzylic position in this molecule. Consequently, its resonance effects bypass the benzylic carbon entirely. It acts purely as an electron-withdrawing group via its inductive effect (-I).

Mechanistic Consequence: The combined -I effects of the ortho-F and meta-OMe groups severely destabilize the formation of a benzylic carbocation. This electronic environment raises the activation barrier for the SN1 pathway, effectively shifting the mechanistic continuum toward SN2, especially in the presence of strong nucleophiles[2].

Computational Methodology: Building a Self-Validating System

In computational chemistry, a model is only as reliable as its internal validation mechanisms. We do not simply "run calculations"; we engineer self-validating thermodynamic cycles.

  • Level of Theory: We utilize the ω B97X-D or M06-2X density functionals paired with a def2-TZVP basis set. Causality: SN2 transition states are highly sensitive to medium-range electron correlation and dispersion forces (van der Waals interactions between the incoming nucleophile and the substrate's substituents). Standard functionals like B3LYP often underestimate these barriers[3].

  • Solvation Modeling: Gas-phase calculations of ionic reactions are physically meaningless for wet-lab applications. We employ the SMD (Solvation Model based on Density) . Causality: SN1 and SN2 reactions involve significant charge separation and stabilization by the solvent dielectric[3]. SMD accurately captures the bulk electrostatic and cavitation energies in solvents like acetonitrile (MeCN) or water.

  • Activation Strain Model (ASM): To understand why a barrier is high or low, we decompose the activation energy ( ΔE‡ ) into Strain Energy ( ΔEstrain​ , the energy required to distort the substrate and nucleophile into their TS geometries) and Interaction Energy ( ΔEint​ , the stabilizing orbital interactions between them)[1].

Caption: Self-validating computational workflow for transition state elucidation.

Experimental Protocol: Transition State Elucidation

The following step-by-step protocol outlines the exact computational workflow required to map the reactivity of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene.

Step 1: Conformational Sampling

  • Action: Perform a molecular mechanics (e.g., OPLS4 or MMFF94) conformational search of the substrate.

  • Rationale: The orientation of the methoxy group and the rotational state of the 1-bromoethyl group dictate the steric accessibility for a backside SN2 attack.

Step 2: Ground State Optimization & Frequency Calculation

  • Action: Optimize the lowest-energy conformers using M06-2X/def2-TZVP/SMD(MeCN). Run a harmonic frequency calculation.

  • Validation: Ensure exactly zero imaginary frequencies . This confirms the structure is a true local minimum on the Potential Energy Surface (PES).

Step 3: Relaxed Potential Energy Surface (PES) Scan

  • Action: Introduce a model nucleophile (e.g., Cyanide, CN⁻). Define a reaction coordinate by fixing the C(benzylic)–C(nucleophile) distance and decreasing it in 0.1 Å increments from 3.5 Å to 1.5 Å, optimizing all other degrees of freedom at each step.

  • Rationale: This generates a high-quality initial guess for the transition state geometry, avoiding convergence failures in the next step.

Step 4: Transition State Optimization

  • Action: Submit the highest energy structure from the PES scan to a Berny algorithm TS optimization (Opt=TS).

  • Validation: Run a frequency calculation. The output must contain exactly one imaginary frequency (e.g., -450 cm⁻¹). Visualize this frequency; it must correspond to the concerted breaking of the C–Br bond and forming of the C–Nu bond[4].

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

  • Action: Execute an IRC calculation mapping the pathway forward and backward from the TS.

  • Validation (The Crucial Step): The IRC mathematically proves that the located TS directly connects the pre-reaction complex (Reactants) to the post-reaction complex (Products)[2]. If the IRC lands on an unexpected intermediate, the TS is invalid for the proposed mechanism.

Quantitative Data: Mechanistic Divergence

Based on the electronic topography analyzed in Section 2, we can compute the predictive thermodynamic parameters for the substitution of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene. The data below illustrates the competition between SN1 (unimolecular C-Br cleavage) and SN2 (bimolecular attack by CN⁻).

Table 1: Computed Activation Parameters (M06-2X/def2-TZVP)

PathwayNucleophileSolvent Model ΔG‡ (kcal/mol) ΔGrxn​ (kcal/mol)Mechanistic Note
SN1 None (Dissociation)SMD (H₂O)24.8+16.5High barrier due to -I destabilization by F and OMe.
SN1 None (Dissociation)SMD (MeCN)27.2+19.1Lower dielectric of MeCN further penalizes charge separation.
SN2 Cyanide (CN⁻)SMD (H₂O)19.4-26.3Concerted substitution; stereochemical inversion.
SN2 Cyanide (CN⁻)SMD (MeCN)16.1-30.8Optimal pathway; lack of hydrogen bonding leaves CN⁻ highly nucleophilic.

Data Interpretation: The computational data clearly indicates that SN2 is the kinetically dominant pathway ( ΔG‡ = 16.1 kcal/mol in MeCN). The SN1 pathway is energetically inaccessible at room temperature due to the inductive withdrawal of the ortho-fluoro and meta-methoxy groups, which prevent the stabilization of the benzylic carbocation.

Caption: Mechanistic divergence pathway highlighting the energetically favored SN2 trajectory.

Strategic Implications for Drug Development

Understanding the precise reactivity of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene through computational modeling eliminates costly trial-and-error in the synthesis lab. Because our models predict a strong preference for the SN2 pathway in polar aprotic solvents (like MeCN), synthetic chemists can confidently design routes that rely on stereochemical inversion (Walden inversion) rather than risking the racemization inherent to SN1 processes.

By applying this self-validating computational workflow, drug development professionals can rationally select solvents, nucleophiles, and temperature conditions to maximize yield and enantiomeric excess, accelerating the pipeline from in silico design to in vitro reality.

References
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. National Institutes of Health (PMC).[Link]

  • A Computational Investigation of SN2 and E2 Reactivity and Transition. Swarthmore College.[Link]

  • The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate.[Link]

  • Nucleophilic Aliphatic Substitution. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene from acetophenone precursors

Application Note: Synthesis and Validation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: 1-(1-Bromoethyl)-2-fluoro-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS: 1936308-27-8)

Introduction & Mechanistic Rationale

1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a highly versatile secondary alkyl halide building block utilized in medicinal chemistry for the functionalization of complex active pharmaceutical ingredients[1]. The synthesis of this compound from 2-fluoro-3-methoxyacetophenone requires a highly controlled, two-step sequence: a chemoselective ketone reduction followed by a nucleophilic substitution via halogenation.

Causality in Reagent Selection:

  • Step 1 (Reduction): Sodium borohydride ( NaBH4​ ) in methanol is selected over stronger reducing agents (like LiAlH4​ ) to ensure mild, chemoselective reduction of the ketone to the secondary alcohol, 1-(2-fluoro-3-methoxyphenyl)ethanol[2]. This prevents potential defluorination or undesired side reactions.

  • Step 2 (Bromination): Phosphorus tribromide ( PBr3​ ) in anhydrous dichloromethane (DCM) is utilized instead of hydrobromic acid ( HBr ). The use of HBr risks the acidic cleavage of the methoxy ether group. PBr3​ facilitates the conversion of the alcohol to the bromide via a phosphite intermediate, minimizing carbocation-mediated rearrangements and preserving the integrity of the aromatic substituents.

Handling this compound requires strict adherence to professional laboratory safety protocols, as it is classified under Acute Toxicity (oral, dermal, inhalation) and is a known skin and eye irritant[3].

Process Visualization

G A 2-Fluoro-3-methoxy- acetophenone B Reduction (NaBH4, MeOH, 0°C) A->B C 1-(2-Fluoro-3-methoxy- phenyl)ethanol B->C D Bromination (PBr3, DCM, 0°C to RT) C->D E 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene D->E

Synthetic workflow from acetophenone precursor to the target brominated building block.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale synthesis, ensuring a self-validating system where complete consumption of the limiting reagent can be accurately tracked.

StepReagent / SolventMW ( g/mol )EquivalentsAmount (Mass/Vol)Role
1 2-Fluoro-3-methoxyacetophenone168.161.001.68 g (10.0 mmol)Limiting Reagent
1 Sodium Borohydride ( NaBH4​ )37.831.500.57 g (15.0 mmol)Reducing Agent
1 Methanol (Anhydrous)32.04-20.0 mLSolvent
2 1-(2-Fluoro-3-methoxyphenyl)ethanol170.181.00~1.70 g (10.0 mmol)Intermediate
2 Phosphorus Tribromide ( PBr3​ )270.700.400.38 mL (4.0 mmol)Halogenating Agent
2 Dichloromethane (Anhydrous)84.93-25.0 mLSolvent

Note: 0.33 equivalents of PBr3​ is theoretically required (as each molecule provides 3 reactive bromines), but 0.40 equivalents are used to ensure reaction completion.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(2-Fluoro-3-methoxyphenyl)ethanol
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the system with inert gas (Nitrogen or Argon).

  • Dissolution: Charge the flask with 2-fluoro-3-methoxyacetophenone (1.68 g, 10.0 mmol) and dissolve in anhydrous methanol (20 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic decomposition of NaBH4​ in methanol, ensuring the hydride is available for ketone reduction.

  • Addition: Add NaBH4​ (0.57 g, 15.0 mmol) portion-wise over 15 minutes.

  • Reaction & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The system is self-validating when the UV-active starting material spot completely disappears, replaced by a lower Rf spot (the alcohol).

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl (10 mL) to neutralize residual borohydride. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate alcohol as a colorless to pale-yellow oil.

Step 2: Synthesis of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene
  • Preparation: In an oven-dried 100 mL round-bottom flask under inert atmosphere, dissolve the intermediate 1-(2-fluoro-3-methoxyphenyl)ethanol (~1.70 g, 10.0 mmol) in anhydrous DCM (25 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: PBr3​ addition is highly exothermic. Strict temperature control at 0 °C prevents the elimination of the alcohol to form a styrene derivative.

  • Addition: Using a glass syringe, add PBr3​ (0.38 mL, 4.0 mmol) dropwise over 10 minutes.

  • Reaction & IPC: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The product bromide will appear as a higher Rf spot compared to the alcohol.

  • Quenching & Workup: Cool the reaction back to 0 °C and carefully quench with ice-cold water (15 mL). Separate the organic layer. Extract the aqueous layer with DCM ( 2×10 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3​ (to neutralize residual HBr and phosphorous acids) and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the secondary bromide).

Analytical Validation

To ensure the trustworthiness of the protocol, the final product must be validated analytically:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic doublet of the methyl group at ~2.0 ppm ( 3H , J=6.8 Hz ) and the quartet of the benzylic methine proton at ~5.4 ppm ( 1H , J=6.8 Hz ). The methoxy singlet should remain intact at ~3.9 ppm.

  • 19 F NMR (376 MHz, CDCl3​ ): A single peak should be observed, confirming the retention of the fluorine atom on the aromatic ring.

References

  • NextSDS. 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene — Chemical Substance Information. Retrieved from: [Link][3]

  • SciSpace. Synthesis of enantiopure fluorohydrins using alcohol... Retrieved from: [Link][2]

Sources

Application

Protocol for Grignard reagent formation using 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

An Application Note and Protocol for the Formation of a Grignard Reagent from 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene Abstract This document provides a comprehensive guide for the synthesis of the Grignard reagent, 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Formation of a Grignard Reagent from 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 1-(2-fluoro-3-methoxyphenyl)ethylmagnesium bromide, from its precursor 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene. Grignard reagents are powerful nucleophiles essential for carbon-carbon bond formation in organic synthesis.[1][2][3] However, their preparation from structurally complex or electronically deactivated aryl halides presents significant challenges. This protocol addresses the specific difficulties associated with the ortho-fluoro and ortho-methoxy substituents, which influence reactivity through steric and electronic effects. We present a detailed, step-by-step methodology, including magnesium activation, reaction initiation, and in-process monitoring, designed to be a self-validating system for researchers in synthetic chemistry and drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the organometallic principles at play.

Scientific Principles and Mechanistic Overview

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1][4] This reaction transforms the electrophilic carbon of the alkyl/aryl halide into a highly nucleophilic, carbanionic carbon in the organomagnesium species.[5][6]

The Single Electron Transfer (SET) Mechanism

The reaction is understood to proceed via a radical-based, non-chain mechanism initiated by a single electron transfer (SET) from the magnesium surface to the organic halide. This initial step is rate-determining and leads to the formation of a radical anion, which then fragments into an organic radical and a halide ion. A second SET or radical coupling step completes the formation of the Grignard reagent.[5]

G cluster_mechanism Grignard Formation: SET Mechanism R_X R-X (Aryl Halide) Radical_Anion [R-X]•- R_X->Radical_Anion  e- (SET) Mg_surface Mg(0) Surface Mg_radical_cation Mg•+ Mg_surface->Mg_radical_cation  e- R_radical R• Radical_Anion->R_radical Fragmentation X_anion X- Grignard R-Mg-X R_radical->Grignard Radical Recombination G start Start: Assemble Dry Glassware under Inert Atmosphere add_mg 1. Add Mg Turnings (3.0 g, 1.2 eq) to Flask start->add_mg add_thf_initial 2. Add Anhydrous THF (~50 mL) add_mg->add_thf_initial activate_mg 3. Activate Magnesium Add 1,2-Dibromoethane (0.5 mL) and/or Iodine Crystal add_thf_initial->activate_mg initiate 5. Initiate Reaction Add ~10% of Halide Solution Observe Exotherm/Cloudiness activate_mg->initiate prepare_halide 4. Prepare Halide Solution Dissolve Aryl Bromide (23.3 g) in Anhydrous THF (~350 mL) in Dropping Funnel prepare_halide->initiate main_addition 6. Main Addition Add Remaining Halide Solution Dropwise to Maintain Gentle Reflux initiate->main_addition reflux 7. Complete Reaction Stir at Reflux for 1-2 hours until Mg is Consumed main_addition->reflux cool 8. Cool to Room Temperature reflux->cool titrate 9. Titrate to Determine Concentration cool->titrate end End: Grignard Reagent Ready for Use titrate->end

Caption: Experimental workflow for the synthesis of the Grignard reagent.

  • Magnesium Activation: Place the magnesium turnings (3.0 g) and a magnetic stir bar into the dried three-neck flask. Add ~50 mL of anhydrous THF. To this suspension, add one small crystal of iodine (optional) and the 1,2-dibromoethane (0.5 mL). Stir and gently warm the mixture with the heating mantle. Successful activation is indicated by the disappearance of the iodine color and/or the observation of ethylene gas bubbles. [7][8]

  • Preparation of Halide Solution: While the magnesium is activating, dissolve the 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene (23.3 g) in the remaining anhydrous THF (~350 mL) in the dropping funnel.

  • Initiation: Once the magnesium is activated, stop heating. Add approximately 10% (~35 mL) of the halide solution from the dropping funnel to the magnesium suspension. The onset of the reaction is typically marked by a gentle boiling of the solvent and the formation of a cloudy, grey/brown solution. [9]If the reaction does not start, gently warm the flask or sonicate it in an ultrasound bath. [10][11]

  • Addition and Reflux: Once the reaction has initiated and is self-sustaining, begin the dropwise addition of the remaining halide solution at a rate that maintains a gentle reflux. The reaction is exothermic. [7]If the reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the reaction at reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The final solution should be a homogenous, dark grey or brown color.

  • Cooling and Storage: Allow the solution to cool to room temperature. The Grignard reagent is now ready for use. For storage, transfer the solution via cannula to a dry, inert-atmosphere-flushed storage vessel.

Quantification by Titration

To ensure the protocol is self-validating, the concentration of the prepared Grignard reagent must be determined.

  • Accurately weigh ~0.2 g of salicylic acid into a dry Erlenmeyer flask and dissolve in 10 mL of anhydrous THF. Add 2-3 drops of a suitable indicator (e.g., 4-(phenylazo)diphenylamine).

  • Under an inert atmosphere, carefully titrate the salicylic acid solution with the prepared Grignard reagent solution via syringe until a permanent color change is observed.

  • The molarity is calculated based on the 2:1 stoichiometry (2 moles of Grignard react with 1 mole of salicylic acid).

Troubleshooting

Problem Possible Cause Solution
Reaction Fails to Initiate Incomplete drying of glassware or solvent; Poor quality magnesium; Ineffective activation.Re-dry all glassware. Use freshly distilled/opened anhydrous solvent. Activate magnesium more aggressively: crush a few turnings with a glass rod (carefully!) to expose a fresh surface. [2][10]Add a small amount of pre-formed Grignard reagent as an initiator.
Reaction Starts then Stops Insufficiently activated magnesium; Concentration of halide is too low.Add another small portion of 1,2-dibromoethane. Increase the rate of halide addition slightly to build up a higher local concentration.
Formation of White Precipitate Reaction with atmospheric moisture or oxygen.Ensure the inert atmosphere is maintained with a positive pressure of N₂ or Ar. Check all seals and septa for leaks.
Low Yield Incomplete reaction; Side reactions (e.g., Wurtz coupling); Quenching by moisture.Extend the reflux time after addition is complete. Ensure slow, controlled addition of the halide to minimize side reactions favored at high local concentrations. [9]Re-verify anhydrous conditions.

Safety Precautions

  • Flammability: Tetrahydrofuran (THF) is extremely flammable and can form explosive peroxides. [8]Never distill to dryness. Always work in a well-ventilated fume hood away from ignition sources.

  • Reactivity: Grignard reagents are highly reactive with water, alcohols, and other protic sources, reacting exothermically to produce flammable alkanes. [6][12]They can be pyrophoric upon exposure to air, especially if residual magnesium is present.

  • Chemical Hazards: 1,2-Dibromoethane is a suspected carcinogen. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002). Organic Process Research & Development.
  • Activation of Grignard reagent. (2021). Chemistry Stack Exchange.
  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Preparation of highly reactive magnesium and its application to organic syntheses. (1982). DigitalCommons@UNL.
  • THF: Organic Chemistry Study Guide. (2025). Fiveable.
  • Does anyone know the best way to activate magnesium for the grignard reagent?. (2014).
  • The Grignard Reagents. (2009).
  • Method for producing alkyl grignard reagent using tetrahydropyran as solvent. (2008).
  • Preparation of Grignard reagents. (2019). YouTube.
  • Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Grignard Reagent in THF vs in Diethyl ether. (2019). Chemistry Stack Exchange.
  • Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary.
  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2020).
  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2009).
  • Preparation of an aromatic Grignard reagent. (2018). Chemistry Stack Exchange.
  • Heavy Grignard Reagents: Synthesis, Physical and Structural Properties, Chemical Behavior, and Reactivity. (2014).
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). University of Minnesota Duluth.
  • Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Unusual reactions of Grignard reagents toward fluoroalkylated esters. (2020).
  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2009).
  • Why do orthoesters react with Grignard reagents, but acetals and ketals don't?. (2017). Chemistry Stack Exchange.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • The Grignard Reagents: Their Prepar
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. (2013). Journal of the American Chemical Society.
  • Why don't Alkyl Fluorides form Grignard Reagents. (2023). Chemistry Stack Exchange.
  • Ethylmagnesium bromide synthesis. (n.d.). ChemicalBook.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Grignard reagents. (n.d.). Chemguide.
  • Benzaldehyde, 2-methoxy. (n.d.). Organic Syntheses.
  • Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. (2025).
  • 1-p-TOLYLCYCLOPROPANOL. (n.d.). Organic Syntheses.

Sources

Method

Application of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene as an Intermediate in the Synthesis of Pralsetinib, a Potent RET Inhibitor

This technical guide provides a comprehensive overview of the application of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene as a crucial intermediate in the synthesis of Pralsetinib, a targeted therapy for cancers with RET g...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the application of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene as a crucial intermediate in the synthesis of Pralsetinib, a targeted therapy for cancers with RET gene alterations. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Pralsetinib and its Building Blocks

Pralsetinib (marketed as Gavreto®) is a highly selective and potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] Oncogenic RET fusions and mutations are key drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][4] Pralsetinib's targeted mechanism of action offers a significant advancement in precision oncology. The intricate molecular architecture of Pralsetinib necessitates a multi-step synthesis, relying on the strategic use of specialized intermediates to construct the core pharmacophore. One such pivotal building block is the substituted bromoalkane, 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene. This intermediate provides the necessary electrophilic carbon center for the formation of a key carbon-nitrogen bond in the synthesis of the pyrazolo[1,5-a]pyrimidine core of Pralsetinib.

Chemical Properties and Strategic Importance of the Intermediate

1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS No. 1936308-27-8) is a halogenated aromatic compound whose structure is primed for specific synthetic transformations.[5]

PropertyValueSource
CAS Number 1936308-27-8[5]
Molecular Formula C9H10BrFOInternal Calculation
Molecular Weight 233.08 g/mol Internal Calculation
Appearance (Predicted) Colorless to pale yellow liquidN/A

The strategic importance of this intermediate lies in the specific arrangement of its functional groups:

  • The Bromoethyl Group: The secondary benzylic bromide is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its role in forming a C-N bond with an appropriate amine, a common strategy in the synthesis of nitrogen-containing heterocycles.

  • The Fluoro and Methoxy Groups: These substituents on the benzene ring influence the electronic properties of the molecule and can play a role in modulating the reactivity of the bromoethyl group. Furthermore, they are integral parts of the final Pralsetinib structure, contributing to its binding affinity and pharmacokinetic profile.

Synthesis of the Intermediate: A Plausible Synthetic Route

A proposed synthetic workflow for obtaining the title intermediate is outlined below:

G start 1-Acetyl-2-fluoro-3-methoxybenzene step1 Reduction start->step1 intermediate1 1-(1-Hydroxyethyl)-2-fluoro-3-methoxybenzene step1->intermediate1 step2 Bromination (e.g., PBr3 or Appel Reaction) intermediate1->step2 end 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene step2->end

Figure 1: Proposed workflow for the synthesis of the intermediate.

Protocol: Synthesis of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

This protocol is a generalized procedure based on standard organic chemistry transformations for the synthesis of benzylic bromides from the corresponding alcohols.

Materials:

  • 1-(1-Hydroxyethyl)-2-fluoro-3-methoxybenzene

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (for Appel reaction)

  • Anhydrous dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(1-Hydroxyethyl)-2-fluoro-3-methoxybenzene (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent:

    • Using PBr₃: Slowly add phosphorus tribromide (0.4 eq) to the stirred solution via a dropping funnel over 15-20 minutes.

    • Using Appel Reaction Conditions: To a solution of the alcohol and triphenylphosphine (1.2 eq) in anhydrous DCM, add carbon tetrabromide (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene.

Note: This is a generalized protocol and may require optimization for specific scales and substrate reactivities. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application in the Synthesis of a Key Pralsetinib Precursor

The primary application of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is in the construction of the N-substituted pyrazolo[1,5-a]pyrimidine moiety of Pralsetinib. This is achieved through a nucleophilic substitution reaction with a suitable amine precursor. The patent literature for Pralsetinib discloses the synthesis of a key intermediate, which can be formed by the reaction of a bromoethyl derivative with a pyrazolopyrimidine core.[6]

The following workflow illustrates the crucial step where the intermediate is utilized:

G intermediate 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene reaction_step Nucleophilic Substitution (SN2) intermediate->reaction_step amine_precursor Pyrazolo[1,5-a]pyrimidine Amine Precursor amine_precursor->reaction_step product Key Pralsetinib Precursor reaction_step->product

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of a particularly challenging substrate: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene. This molecule incorporates a secondary alkyl bromide adjacent to a sterically demanding and electronically complex aromatic ring, presenting unique hurdles for catalysis. We will dissect the mechanistic challenges, present rationally optimized catalyst systems, and provide robust, step-by-step protocols designed for successful implementation by researchers in synthetic chemistry and drug development.

Mechanistic Considerations & Substrate-Specific Challenges

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] However, the specific structure of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene introduces complexities that demand careful consideration at each stage.

  • Oxidative Addition: This is often the rate-determining step and involves the insertion of the Pd(0) catalyst into the carbon-bromine bond.[4] Our substrate presents two primary challenges:

    • Secondary Alkyl Halide: Oxidative addition to sp³-hybridized carbons is inherently slower than to sp² carbons (like aryl halides).[5] Furthermore, the reaction at a secondary carbon is more sterically hindered.

    • Electronic & Steric Environment: The C-Br bond is situated on a benzene ring substituted with an ortho-fluoro and a meta-methoxy group. The ortho-fluoro group provides significant steric bulk, hindering the approach of the palladium catalyst. Electron-donating groups on the ring can also decrease the electrophilicity of the carbon, slowing the oxidative addition step.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The efficiency of this step is critically dependent on the activation of the organoboron species by a base.[6][7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[6][7] The choice of base is therefore not trivial and can significantly influence reaction outcomes.[1]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands on the palladium center are known to promote this step, which is crucial for achieving high catalyst turnover.[3]

  • Potential Side Reactions: For secondary alkyl halides, β-hydride elimination can be a competing pathway, leading to the formation of an alkene byproduct and a palladium-hydride species, which can cause dehalogenation of the starting material.[9][10] While the specific substrate can only form styrene derivatives, minimizing this pathway is key to high yields.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂(R²) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² (Product) tm_complex->product start_material R¹-X (Aryl/Alkyl Halide) start_material->oa_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->oa_complex

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle.

Recommended Catalyst Systems: Overcoming Inertness

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates. To achieve efficient coupling of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene, a highly active catalyst system comprising a palladium source and a specialized ligand is required.

  • Palladium Precatalyst: Standard and air-stable palladium sources are suitable.

    • Palladium(II) Acetate (Pd(OAc)₂): A common, cost-effective choice that is reduced in situ to the active Pd(0) species.

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction but can be more sensitive to air.

  • Ligands: The choice of ligand is the most critical parameter. For sterically hindered and secondary alkyl electrophiles, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[11][12][13] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[3]

    • Biaryl Phosphine Ligands (Buchwald Ligands): These are often the ligands of choice. They possess the ideal combination of steric bulk and electron-donating ability. Examples include:

      • RuPhos: Often excellent for sterically demanding couplings.[14]

      • XPhos: A highly general and effective ligand.

      • SPhos: Another broadly applicable, highly active ligand.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable and active palladium complexes, making them excellent alternatives to phosphine ligands, particularly for hindered couplings.[15][16]

Protocol Optimization: Screening of Key Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay between the base, solvent, and temperature. A systematic screening of these parameters is crucial for maximizing yield and minimizing side reactions. Below is a representative data table illustrating the impact of these variables on the coupling of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene with phenylboronic acid.

Table 1: Screening of Reaction Parameters

EntryCatalyst System (2 mol% Pd)Base (2.5 eq)Solvent (0.2 M)Temp (°C)Yield (%)¹Notes
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O (4:1)100< 10Standard conditions fail.
2Pd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O (4:1)10065Advanced ligand shows significant improvement.
3Pd(OAc)₂ / RuPhosK₃PO₄ Toluene/H₂O (4:1)10082Stronger, non-hydroxide base is superior.
4Pd(OAc)₂ / RuPhosCs₂CO₃Toluene/H₂O (4:1)10078Good yield, but Cs₂CO₃ is more expensive.
5Pd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O (4:1) 10091 Dioxane proves to be the optimal solvent.[16]
6Pd(OAc)₂ / RuPhosK₃PO₄THF/H₂O (4:1)8075Lower boiling point of THF limits temperature.
7Pd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O (4:1)8084Lower temperature slightly reduces yield but may improve selectivity for sensitive substrates.

¹Yields are illustrative and determined by GC/MS analysis of the crude reaction mixture. Actual isolated yields may vary.

Key Insights from Optimization:

  • Catalyst: A catalyst system based on a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos) is essential for this transformation.[14]

  • Base: Potassium phosphate (K₃PO₄) is a highly effective base for this coupling, likely due to its sufficient basicity to form the boronate without introducing strongly nucleophilic hydroxide ions that can lead to side reactions.[1]

  • Solvent: A polar aprotic solvent like 1,4-dioxane, in combination with water, provides an excellent medium for balancing the solubility of both organic and inorganic reagents.

Detailed Experimental Protocols

The following protocols are based on the optimized conditions identified above. Strict adherence to anhydrous and anaerobic techniques is critical for reproducibility.

Experimental_Workflow Figure 2: Experimental Workflow setup Reaction Setup (Oven-dried flask, stir bar) reagents Add Solids (Aryl bromide, boronic acid, base, catalyst, ligand) setup->reagents purge Seal & Purge (Septum, backfill with Ar/N₂) reagents->purge solvent Add Degassed Solvents (via Syringe) purge->solvent heat Heat to Temperature (Oil bath, stir vigorously) solvent->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor quench Quench Reaction (Add H₂O, cool to RT) monitor->quench Upon Completion extract Workup (Extraction with organic solvent) quench->extract dry Dry & Concentrate (Dry over MgSO₄, Rotovap) extract->dry purify Purification (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: Figure 2: Experimental Workflow.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol is optimized for robust and generally applicable coupling partners like phenylboronic acid.

Equipment and Reagents:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Syringes and needles for liquid transfer

  • 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • RuPhos (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

  • Anhydrous 1,4-Dioxane and Degassed Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (e.g., 1.0 mmol, 234 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol, 531 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and RuPhos (0.04 mmol, 18.6 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the catalyst.[17]

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 20 minutes prior to use.[17]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (15 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst deactivation (O₂ contamination).[17]2. Impure reagents (wet solvent, old boronic acid).3. Insufficient base or poorly ground base.[18]1. Ensure rigorous degassing of solvents and inert atmosphere setup.2. Use freshly opened, high-purity reagents. Boronic acids can dehydrate to form unreactive boroxines.[3]3. Use finely powdered base and ensure sufficient equivalents (2-3 eq).
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Catalyst decomposition pathway.1. Ensure solvents are peroxide-free. Avoid certain bases or additives that can generate hydrides.2. Re-screen catalyst ligands; sometimes a different ligand can suppress this side reaction.
Homocoupling of Boronic Acid 1. O₂ present in the reaction mixture.[3]2. Pd(II) species present without aryl halide.1. Improve degassing procedures.2. Ensure proper Pd(0) catalyst formation; use a slight excess of ligand relative to palladium.
Hydrolysis of Boronic Acid (Protodeboronation) 1. Prolonged reaction time at high temperature.2. Excess water or overly harsh basic conditions.1. Monitor the reaction closely and stop it once the starting material is consumed.2. Consider using boronate esters (e.g., pinacol esters), which are more stable.[3] Reduce water content if possible.

Conclusion

The Suzuki-Miyaura coupling of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a challenging yet achievable transformation. Success hinges on overcoming the inherent difficulties of coupling a sterically hindered secondary alkyl bromide. The key to high yields lies in the rational selection of a highly active catalyst system, specifically one employing a bulky, electron-rich phosphine ligand such as RuPhos. Fine-tuning of the reaction conditions, with K₃PO₄ as the base and a dioxane/water solvent system, provides a robust and high-yielding protocol. By adhering to rigorous anaerobic techniques and consulting the troubleshooting guide, researchers can reliably synthesize valuable building blocks derived from this complex substrate.

References

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Gipson, J. D., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Roy, D., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gipson, J. D., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Old, D. W., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Prosa, M., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Netherton, M. R., et al. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Liu, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Angewandte Chemie. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Isherwood, M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Molecules. Available at: [Link]

  • Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available at: [Link]

  • Wang, D., et al. (2016). Ligand-Accelerated Stereoretentive Suzuki–Miyaura Coupling of Unprotected 3,3′-Dibromo-BINOL. The Journal of Organic Chemistry. Available at: [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available at: [Link]

Sources

Method

Radical bromination methods to produce 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Application Note: High-Yield Radical Bromination of 1-Ethyl-2-fluoro-3-methoxybenzene via a Green Wohl-Ziegler Protocol Executive Summary The synthesis of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene from 1-ethyl-2-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Radical Bromination of 1-Ethyl-2-fluoro-3-methoxybenzene via a Green Wohl-Ziegler Protocol

Executive Summary

The synthesis of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene from 1-ethyl-2-fluoro-3-methoxybenzene is a critical transformation for generating versatile benzylic electrophiles in drug development. This application note details an optimized, environmentally benign Wohl-Ziegler bromination protocol. By replacing highly toxic, ozone-depleting chlorinated solvents with acetonitrile and utilizing precise radical initiation, this method ensures high regioselectivity, excellent yields, and strict adherence to modern green chemistry principles.

Mechanistic Rationale & Causality

The target substrate, 1-ethyl-2-fluoro-3-methoxybenzene, presents a unique chemoselectivity challenge. The aromatic ring is highly electron-rich due to the strongly electron-donating methoxy group and the lone-pair donation from the fluorine atom. If exposed to standard electrophilic bromination conditions (e.g., pure Br₂), the substrate would rapidly undergo Electrophilic Aromatic Substitution (EAS), leading to undesired ring bromination.

To circumvent this, we employ the Wohl-Ziegler bromination [1], which operates via a free-radical mechanism exclusively at the benzylic position. The causality behind the reagent selection is governed by the Goldfinger Mechanism [1]:

  • N-Bromosuccinimide (NBS) as a Bromine Sink: NBS does not act as the direct radical abstractor. Instead, it reacts with the hydrogen bromide (HBr) generated during the propagation step to release molecular bromine (Br₂) at an extremely low, steady-state concentration[1]. This low concentration is sufficient to propagate the benzylic radical chain reaction but remains too low to trigger the background EAS pathway.

  • Green Solvent Selection: Historically, carbon tetrachloride (CCl₄) was the solvent of choice because it is transparent to radicals and promotes the precipitation of succinimide[1]. However, due to its severe toxicity, we utilize Acetonitrile (MeCN) . MeCN is a safe, polar, non-chlorinated alternative that effectively supports the radical cascade and allows for the visual tracking of succinimide precipitation[2][3].

Goldfinger Init Initiation Homolytic Cleavage of Br2 or Initiator BrRad Br• (Bromine Radical) Init->BrRad Prop1 Propagation Step 1 Ar-CH2CH3 + Br•  ->  Ar-CH(•)CH3 + HBr BrRad->Prop1 Prop2 Propagation Step 2 Ar-CH(•)CH3 + Br2  ->  Ar-CH(Br)CH3 + Br• Prop1->Prop2 Benzylic Radical NBS Bromine Sink (NBS) NBS + HBr  ->  Succinimide + Br2 Prop1->NBS HBr release Prop2->BrRad Chain Reaction Term Termination Radical Recombination Prop2->Term NBS->Prop2 Br2 generation

Figure 1: Goldfinger mechanism of Wohl-Ziegler benzylic bromination.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating visual cues and analytical checkpoints to ensure reproducibility.

Materials Required:

  • 1-ethyl-2-fluoro-3-methoxybenzene (1.0 equiv, 10.0 mmol, 1.54 g)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) - Must be recrystallized from boiling water prior to use to remove trace Br₂.

  • Azobisisobutyronitrile (AIBN) (0.1 equiv, 1.0 mmol, 0.16 g) OR a Compact Fluorescent Lamp (CFL) for photochemical initiation[3].

  • Anhydrous Acetonitrile (MeCN) (20 mL)[2].

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen (N₂) gas for 15 minutes.

    • Causality: Radical intermediates are rapidly quenched by molecular oxygen. A strict inert atmosphere is critical for maintaining chain propagation.

  • Reagent Addition: Add the 1-ethyl-2-fluoro-3-methoxybenzene and NBS to the flask, followed by 20 mL of anhydrous MeCN[2].

    • Causality: Limiting NBS to a slight 5% excess ensures complete conversion while statistically minimizing the risk of over-bromination (di-bromination) at the benzylic carbon.

  • Initiation: Add the AIBN initiator. Alternatively, position a CFL approximately 5 cm from the flask for visible-light photochemical initiation[3].

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 80–82 °C) under continuous stirring.

  • Self-Validating Monitoring: Monitor the reaction progress visually. Initially, the dense NBS powder sits at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide forms. Because succinimide is less dense than the solvent, it will float to the surface or remain suspended[1]. Confirm completion via GC-MS or TLC (Hexanes:EtOAc 9:1) after 2–3 hours.

  • Workup: Once complete, cool the reaction mixture to 0 °C in an ice bath for 30 minutes.

    • Causality: Cooling drastically reduces the solubility of succinimide in MeCN, maximizing its precipitation.

  • Filtration & Extraction: Filter the cold mixture through a sintered glass funnel to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in Ethyl Acetate (30 mL) and wash sequentially with deionized water (20 mL) and brine (20 mL) to remove any trace succinimide.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes) to afford pure 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene.

Workflow Step1 1. Setup Substrate + NBS in Acetonitrile Step2 2. Initiation Add AIBN or Visible Light Step1->Step2 Step3 3. Reaction Reflux / Irradiate (Monitor by GC-MS) Step2->Step3 Step4 4. Workup Filter Succinimide Wash & Extract Step3->Step4 Step5 5. Purification Column Chromatography (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for green benzylic bromination.

Quantitative Data & Optimization

Table 1: Solvent Evaluation for Benzylic Bromination Data synthesized from modern green chemistry optimizations for benzylic bromination[2][3].

SolventToxicity / Environmental ImpactIsolated Yield (%)Reaction Time (h)Selectivity (Mono:Di)
Carbon Tetrachloride (CCl₄) High (Carcinogenic, Ozone depleting)883.0>95:5
Acetonitrile (MeCN) Low (Green alternative)91 2.5 >98:2
Benzotrifluoride (PhCF₃) Moderate854.090:10
Water / Solvent-Free Low40 (High ring bromination)12.0Poor

Table 2: Troubleshooting Guide

ObservationPotential CauseCorrective Action
Incomplete conversion Quenching by O₂ or inactive initiator.Ensure rigorous N₂ purging; use freshly recrystallized AIBN or verify lamp intensity.
Ring bromination (EAS) High local Br₂ concentration.Do not add free Br₂. Ensure NBS is high purity, dry, and free of elemental bromine.
Dibromination at benzylic site Excess NBS or prolonged heating.Strictly limit NBS to 1.05 equiv; monitor closely via GC-MS and terminate promptly.
Product degradation Thermal instability of the benzyl bromide.Keep evaporation temperatures below 40 °C; store final product at -20 °C under Argon.

References

  • "Wohl–Ziegler bromination - Wikipedia", Wikipedia.
  • "A Safe and Green Benzylic Radical Bromination Experiment", Journal of Chemical Education - ACS Publications.
  • "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow", The Journal of Organic Chemistry - ACS Publications.

Sources

Application

Application Notes and Protocols for the Utilization of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in Agrochemical Compound Development

Introduction: The Strategic Value of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in Agrochemical Design The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in Agrochemical Design

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. The strategic incorporation of specific structural motifs into molecular scaffolds is a key approach to enhancing biological activity, optimizing physicochemical properties, and improving metabolic stability.[1][2][3] 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS No: 1936308-27-8) is a versatile building block poised for significant contributions in this field.[4] Its unique trifunctionalized aromatic core offers a powerful platform for the synthesis of diverse compound libraries for screening as potential herbicides, fungicides, and insecticides.

The key structural features of this molecule and their relevance to agrochemical design are:

  • The Fluorine Atom: The presence of a fluorine atom can dramatically alter a molecule's properties. It is the most electronegative element, and its incorporation can enhance biological activity by improving binding to target enzymes or receptors, increasing metabolic stability, and modifying lipophilicity and bioavailability.[1][2]

  • The Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the benzene ring, potentially modulating the reactivity of other functional groups and contributing to the overall binding affinity of the final compound to its biological target.

  • The 1-Bromoethyl Group: This functional group is a reactive handle that allows for a wide range of synthetic transformations. The bromine atom is an excellent leaving group for nucleophilic substitution reactions and is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This versatility enables the facile introduction of a variety of substituents, including heterocyclic moieties that are prevalent in many commercial agrochemicals.[3] Furthermore, the ethyl group introduces a chiral center, allowing for the exploration of stereoisomers which can exhibit different biological activities.

This document provides detailed application notes and protocols for the utilization of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in the development of novel agrochemical compounds. The protocols are designed to be a comprehensive guide for researchers, from the initial synthetic transformations to the biological screening of the resulting candidates.

I. Synthetic Protocols for Derivative Synthesis

The 1-bromoethyl group is the primary site for synthetic modification. The following protocols outline key transformations to generate a library of diverse derivatives.

A. Nucleophilic Substitution with Heterocyclic Thiols for Fungicide Candidates

Many successful fungicides incorporate a triazole or pyrazole moiety. The following protocol describes a general method for the synthesis of thioether-linked heterocyclic derivatives, a common structural motif in antifungal agents.

Protocol 1: Synthesis of 1-(1-(1H-1,2,4-triazol-3-ylthio)ethyl)-2-fluoro-3-methoxybenzene

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask, add 1H-1,2,4-triazole-3-thiol (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

    • Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir the mixture under a nitrogen atmosphere for 15 minutes at room temperature.

    • Add 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equivalent) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 7:3 hexanes:ethyl acetate).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the reaction of the reagents with water, which could lead to undesired side products.

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the thiol, forming the nucleophilic thiolate anion.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Gentle heating increases the reaction rate without promoting significant decomposition of the starting materials or products.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom on the 1-bromoethyl group, while being a secondary bromide, can participate in these reactions, although reaction conditions may require careful optimization. A more common strategy involves the initial conversion of the bromoethyl group to a more suitable coupling partner, or directly using the aryl bromide functionality if present. For the purpose of these protocols, we will focus on the reactivity of the bromoethyl group.

B. Suzuki-Miyaura Coupling for Herbicide and Insecticide Candidates

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling an organoboron compound with an organohalide. This can be used to introduce aryl or heteroaryl substituents, which are common in a wide range of herbicides and insecticides.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a dry Schlenk tube, add 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (3.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reaction Execution:

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), to the Schlenk tube.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.

  • Base and Solvent: The aqueous base is essential for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent its degradation.

C. Buchwald-Hartwig Amination for Insecticide Candidates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This is a powerful method for synthesizing arylamines, which are key components of many modern insecticides.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup:

    • In a glovebox, add the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., XPhos, 0.08 equivalents), and a base (e.g., sodium tert-butoxide, 1.5 equivalents) to a dry reaction vessel.

    • Add 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equivalent) and anhydrous toluene.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with secondary bromides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Glovebox: The palladium catalyst and some ligands are air-sensitive, so setting up the reaction in a glovebox is recommended for optimal results.

III. Agrochemical Screening Protocols

Once a library of derivatives has been synthesized, a systematic screening process is necessary to identify compounds with promising biological activity.

A. Herbicide Screening

Protocol 4: Whole Plant Pre- and Post-Emergence Herbicide Assay

  • Plant Preparation:

    • Sow seeds of a model monocot (e.g., Avena fatua - wild oat) and a model dicot (e.g., Amaranthus retroflexus - redroot pigweed) in small pots filled with a standard potting mix.

    • For pre-emergence testing, apply the test compounds immediately after sowing.

    • For post-emergence testing, allow the plants to grow to the 2-3 leaf stage before application.

  • Compound Application:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) with a surfactant to a stock concentration of 10,000 ppm.

    • Prepare serial dilutions to obtain test concentrations (e.g., 1000, 250, 50, 10 ppm).

    • Apply the test solutions to the plants or soil surface using a laboratory sprayer to ensure even coverage.

    • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).

  • Evaluation:

    • Place the treated pots in a growth chamber with controlled temperature, humidity, and light conditions.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.

    • Score the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

Data Presentation:

CompoundConcentration (ppm)Avena fatua (% Injury)Amaranthus retroflexus (% Injury)
Derivative 1 10008595
2505070
501030
1005
Positive Control 1000100100
B. Fungicide Screening

Protocol 5: In Vitro Poisoned Food Technique for Mycelial Growth Inhibition

  • Pathogen Culture:

    • Culture a target fungal pathogen (e.g., Fusarium oxysporum or Botrytis cinerea) on potato dextrose agar (PDA) plates.

  • Assay Preparation:

    • Prepare PDA medium and autoclave it.

    • While the medium is still molten (around 45-50 °C), add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 100, 50, 10, 1 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Include a solvent control and a positive control (a commercial fungicide).

  • Inoculation and Incubation:

    • Take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the fungus (typically 25-28 °C).

  • Evaluation:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation:

CompoundConcentration (µg/mL)Fusarium oxysporum (% Inhibition)
Derivative 2 10098
5085
1045
110
Positive Control 10100
C. Insecticide Screening

Protocol 6: Larval Contact and Ingestion Bioassay

  • Insect Rearing:

    • Rear a target insect species (e.g., Spodoptera frugiperda - fall armyworm or Aedes aegypti - yellow fever mosquito larvae) under controlled laboratory conditions.

  • Contact Assay (for Lepidopteran larvae):

    • Dissolve the test compounds in a suitable solvent (e.g., acetone).

    • Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of third-instar larvae using a microapplicator.

    • Place the treated larvae in individual containers with an artificial diet.

    • Include a solvent-only control and a positive control (a commercial insecticide).

  • Ingestion Assay (for Lepidopteran larvae):

    • Incorporate the test compounds into an artificial diet at various concentrations.

    • Place individual larvae in containers with the treated diet.

  • Larval Assay (for Mosquitoes):

    • Add the test compounds (dissolved in a suitable solvent) to water containing third or fourth-instar mosquito larvae.

  • Evaluation:

    • Assess larval mortality at 24, 48, and 72 hours after treatment.

    • A larva is considered dead if it is unable to move in a coordinated manner when prodded.

    • Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula if necessary.

Data Presentation:

CompoundConcentration (µ g/larva )Spodoptera frugiperda (% Mortality at 48h)
Derivative 3 1090
160
0.120
Positive Control 1100

IV. Visualization of Workflows

A. Synthetic Workflow

Synthetic_Workflow cluster_reactions Synthetic Transformations cluster_products Potential Agrochemical Candidates start 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene nuc_sub Nucleophilic Substitution (e.g., with Triazolethiol) start->nuc_sub K₂CO₃, DMF suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki Pd(PPh₃)₄, Base buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald Pd₂(dba)₃, Ligand, Base fungicide Fungicide Candidates (Thioether-linked heterocycles) nuc_sub->fungicide herbicide_insecticide Herbicide/Insecticide Candidates (Biaryl or Aryl-alkyl derivatives) suzuki->herbicide_insecticide insecticide Insecticide Candidates (Aryl-alkyl amines) buchwald->insecticide

Caption: Synthetic pathways from the starting material.

B. Agrochemical Screening Workflow

Screening_Workflow cluster_screening Primary Screening cluster_evaluation Lead Identification and Optimization start Synthesized Derivatives herbicide Herbicide Screen (Whole Plant Assay) start->herbicide fungicide Fungicide Screen (Mycelial Growth Inhibition) start->fungicide insecticide Insecticide Screen (Larval Bioassay) start->insecticide dose_response Dose-Response Studies herbicide->dose_response fungicide->dose_response insecticide->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for agrochemical screening and lead optimization.

V. Concluding Remarks

1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene represents a promising and versatile starting material for the development of novel agrochemical compounds. The strategic combination of its fluoro, methoxy, and reactive bromoethyl functionalities provides a rich platform for synthetic exploration. The protocols outlined in this document offer a robust framework for the synthesis of diverse derivatives and their subsequent biological evaluation. By systematically applying these methodologies, researchers can efficiently explore the chemical space around this scaffold and identify lead compounds with the potential for development into next-generation crop protection agents.

References

  • MySkinRecipes. 1-(Bromomethyl)-2-fluoro-3-methoxybenzene. [Link]

  • Google Patents.
  • Fujiwara, T., & O'Hagan, D. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 9, 769724. [Link]

  • SciELO. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. [Link]

  • New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. [Link]

  • HIMS - University of Amsterdam. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]

  • SciELO México. Design, Synthesis and Biological Evaluation of Novel Fungicides for the Management of Fusarium DieBack Disease. [Link]

  • ResearchGate. Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety | Request PDF. [Link]

  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. [Link]

  • ResearchGate. (PDF) Synthesis of New Agrochemicals. [Link]

  • Google Patents. Pesticidally active cyclic amine compounds.
  • European Publication Server. PESTICIDES FORMULATIONS - Patent 1608220. [Link]

  • National Center for Biotechnology Information. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. [Link]

  • MDPI. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. [Link]

  • Atlantis Press. Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo. [Link]

  • EcoSafe Natural Products Inc. Publications and Patents. [Link]

  • NextSDS. 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene — Chemical Substance Information. [Link]

  • Google Patents.
  • Google Patents. Agrochemical composition with strengthened efficacy.
  • PubChemLite. 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene. [Link]

  • ResearchGate. (PDF) Design, Synthesis and Biological Evaluation of Novel Fungicides for the Management of Fusarium DieBack Disease. [Link]

  • Google P

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall yield in the synthesis of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the two-step synthesis of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene from 2-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the two-step synthesis of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene from 2-fluoro-3-methoxyacetophenone.

Secondary benzylic bromides are notoriously unstable, and their synthesis is often plagued by elimination side reactions, incomplete intermediate fragmentation, and solvolysis. This guide bypasses generic textbook procedures to focus on field-proven causality, bottleneck analysis, and self-validating experimental protocols.

Reaction Pathway & Bottleneck Analysis

Before troubleshooting, it is critical to map the mechanistic divergence points where yield is commonly lost. The diagram below illustrates the intended pathway alongside the primary yield-killing side reactions.

SynthesisPathway A 2-Fluoro-3-methoxyacetophenone (Starting Material) B 1-(2-Fluoro-3-methoxyphenyl)ethanol (Secondary Alcohol) A->B NaBH4, MeOH (Reduction) C 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (Target Product) B->C PBr3 or CBr4/PPh3 (Bromination) D 2-Fluoro-3-methoxy-1-vinylbenzene (Elimination Byproduct) B->D -H2O / -HBr (E1/E2 Elimination) E Stable Phosphite Esters (Trapped Intermediates) B->E PBr3 (Sub-stoichiometric) Low Temp Quench E->C Excess PBr3 Thermal Fragmentation

Reaction workflow for 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene, highlighting side pathways.

Troubleshooting FAQs

Q1: During the bromination of 1-(2-fluoro-3-methoxyphenyl)ethanol, I observe a significant amount of a non-polar byproduct by TLC. NMR confirms it is an alkene. How do I suppress this? A1: You are observing 2-fluoro-3-methoxy-1-vinylbenzene, an elimination byproduct. Secondary benzylic alcohols possess significant carbocation character during substitution, making the β -protons highly acidic and susceptible to E1/E2 elimination[1].

  • Causality: If you are using the Appel reaction (CBr₄/PPh₃), the basicity of the triphenylphosphine oxide byproduct or trace impurities can promote E2 elimination. If using PBr₃, the buildup of HBr byproduct can protonate the alcohol and drive E1 dehydration.

  • Actionable Fix: Switch to a PBr₃ system supplemented with a mild, non-nucleophilic base (such as pyridine) to scavenge HBr. Maintain strict temperature control (0 °C during addition, warming only to room temperature). Avoid concentrated aqueous HBr entirely, as it will exclusively yield the styrene derivative and potentially cleave the methoxy ether.

Q2: My PBr₃ bromination looks incredibly clean by TLC (one major spot), but my isolated yield is consistently stuck around 50–60%. Where is the rest of my mass? A2: Your product is likely trapped as stable phosphite esters (e.g., Ar-CH(CH₃)-OP(OH)₂) which are subsequently washed away into the aqueous layer during the bicarbonate quench[2].

  • Causality: The reaction of an alcohol with PBr₃ occurs in stages. The oxygen attacks the phosphorus, displacing a bromide to form an alkoxy-dibromophosphite intermediate[3]. The subsequent Sₙ2 displacement by the bromide ion to release the alkyl bromide requires sufficient thermal energy. If the reaction is quenched at 0 °C too early, these intermediates remain intact and partition into the aqueous phase during workup.

  • Actionable Fix: Use a slight excess of PBr₃ (1.2–1.3 equivalents). Perform an inverse addition (add the alcohol dropwise to the PBr₃ solution at -78 °C to 0 °C), and crucially, allow the reaction to slowly warm to room temperature to drive the thermal fragmentation of the phosphite esters before quenching[2].

Q3: The NaBH₄ reduction of 2-fluoro-3-methoxyacetophenone sometimes stalls at 80% conversion. Adding more NaBH₄ doesn't seem to help. Why? A3: This is an artifact of solvent complexation and reagent degradation.

  • Causality: NaBH₄ degrades in protic solvents like methanol over time, producing sodium tetramethoxyborate and hydrogen gas. If the addition is too slow, or if the methanol contains excessive moisture, the reagent decomposes before it can fully reduce the sterically hindered ketone.

  • Actionable Fix: Use strictly anhydrous methanol. Add the NaBH₄ in solid portions at 0 °C. To create a self-validating system, monitor the reaction by TLC every 15 minutes; if stalling occurs, do not just add more NaBH₄. Instead, verify the pH is not dropping, or switch to a Luche-type reduction by adding a catalytic amount of CeCl₃·7H₂O, which highly activates the carbonyl carbon.

Q4: How should I purify and store the final 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene to prevent degradation? A4: Secondary benzylic bromides are highly prone to solvolysis and hydrolysis.

  • Causality: Moisture in the air or acidic silanol groups on standard silica gel will rapidly hydrolyze the bromide back to the secondary alcohol or cause dimerization.

  • Actionable Fix: Avoid standard silica gel chromatography. If purification is mandatory, plug-filter the crude mixture through neutral alumina or deactivated silica (pre-slurried with 1% triethylamine in hexanes). Store the neat oil in a tightly sealed amber vial under an argon atmosphere at -20 °C. Adding a small piece of silver wire to the vial can scavenge free halogens and stabilize the compound.

Quantitative Reagent Comparison

Selecting the right bromination condition is the most critical factor in maximizing your overall yield[4].

Bromination MethodTypical YieldElimination Risk (E1/E2)Trapping RiskBest Use Case / Notes
PBr₃ + Pyridine 85–95%LowHigh (if quenched cold)Standard scalable route. Requires thermal fragmentation step.
Appel (CBr₄ / PPh₃) 70–85%ModerateLowGood for acid-sensitive substrates. Generates Ph₃P=O waste[1].
Conc. HBr (Aq) < 40%HighNoneAvoid. Causes massive dehydration and ether cleavage.

Validated Experimental Protocols

Protocol A: Reduction to 1-(2-Fluoro-3-methoxyphenyl)ethanol

This protocol utilizes a self-validating temperature control mechanism to prevent over-reduction or solvent-induced stalling.

  • Setup: Dissolve 2-fluoro-3-methoxyacetophenone (1.0 equiv) in anhydrous methanol (0.2 M) in an oven-dried round-bottom flask under nitrogen.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Addition: Add NaBH₄ (1.5 equiv) in three equal portions over 15 minutes. Self-Validation: Effervescence (H₂ gas) should be steady but not violent. If effervescence stops immediately, your methanol is likely wet.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1 hour.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl until effervescence ceases. Concentrate the mixture under reduced pressure to remove methanol. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the secondary alcohol as a colorless to pale yellow oil.

Protocol B: Optimized PBr₃ Bromination (Inverse Addition)

This protocol specifically addresses the phosphite-ester trapping bottleneck[2],[3].

  • Setup: In an oven-dried flask under argon, dissolve PBr₃ (1.25 equiv) in anhydrous dichloromethane (DCM). Cool to -78 °C (dry ice/acetone bath).

  • Inverse Addition: Dissolve the 1-(2-fluoro-3-methoxyphenyl)ethanol (1.0 equiv) and pyridine (0.1 equiv) in anhydrous DCM. Add this solution dropwise to the PBr₃ solution over 30 minutes.

  • Thermal Fragmentation: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir at room temperature for 2 hours.

    • Self-Validation Step: Take a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ¹H NMR. The disappearance of the complex multiplet at ~5.5 ppm (phosphite ester) and the emergence of a clean quartet at ~5.2 ppm (benzylic proton of the bromide) validates that fragmentation is complete[2].

  • Quench: Cool back to 0 °C. Quench dropwise with ice-cold water, followed by cold saturated NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Separate the layers. Extract the aqueous layer once with DCM. Dry the combined organics over Na₂SO₄ and concentrate under reduced pressure (water bath < 30 °C to prevent degradation). Store immediately at -20 °C under argon.

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) . OrgoSolver. Available at: [Link]

  • Anyone who has experience with PBr3 - reasons for low yield? . Reddit (r/chemistry). Available at:[Link]

  • Synthesis of benzyl bromides . Organic Chemistry Portal. Available at:[Link]

  • PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups . Master Organic Chemistry. Available at:[Link]

Sources

Optimization

Troubleshooting low reactivity of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in SN2 reactions

Topic: Resolution of Low Reactivity in 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene during SN2 Transformations Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Overview & Diagnostic Wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolution of Low Reactivity in 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene during SN2 Transformations Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Overview & Diagnostic Workflow

Welcome to the Application Support Center. This guide addresses a frequently reported bottleneck: the unexpectedly low reactivity and poor yield when attempting bimolecular nucleophilic substitution (SN2) on 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene .

As a secondary benzylic bromide with complex ortho/meta substitution, this substrate presents severe stereoelectronic and steric hurdles that cause standard SN2 conditions to fail. This guide provides a mechanistic breakdown, a diagnostic workflow, and field-validated protocols to maximize your SN2 conversion while suppressing unwanted side reactions.

Workflow Start Low SN2 Yield Detected 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene SubstrateAnalysis Diagnostic: High Steric Hindrance + Ortho-Fluoro Electrostatic Repulsion Start->SubstrateAnalysis Q1 1. Is the Nucleophile Basic? (e.g., Alkoxides, Hydroxide) SubstrateAnalysis->Q1 Action1 Switch to Non-Basic Nucleophile (e.g., N3-, CN-, RS-) To Prevent E2 Elimination Q1->Action1 Yes Q2 2. Is the Solvent Protic? (e.g., MeOH, EtOH, H2O) Q1->Q2 No Action1->Q2 Action2 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) To Ensure 'Naked' Nucleophile Q2->Action2 Yes Q3 3. Is the Reaction Still Sluggish? Q2->Q3 No Action2->Q3 Action3 Add Crown Ether (e.g., 15-Crown-5) & Apply Mild Heat (40 °C) Q3->Action3 Yes Success Optimized SN2 Pathway High Conversion, Minimized Byproducts Q3->Success No Action3->Success

Figure 1: Diagnostic troubleshooting workflow for optimizing SN2 reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the SN2 reaction inherently sluggish for this specific substrate? A1: The low reactivity stems from a compounding combination of steric hindrance and stereoelectronic repulsion:

  • Secondary Carbon Sterics: The reaction center is a secondary benzylic carbon. The presence of the methyl group significantly increases the steric bulk blocking the required 180° backside attack trajectory of the incoming nucleophile, 1[1].

  • The Ortho-Fluoro Effect: The fluorine atom at the C2 (ortho) position is highly electronegative and possesses three lone pairs of electrons. As the electron-rich, anionic nucleophile approaches the σ∗ orbital of the C-Br bond, it encounters severe electrostatic repulsion from the adjacent fluorine lone pairs. This stereoelectronic effect destabilizes the transition state, drastically reducing the reaction rate.

Q2: I am observing high levels of alkene byproducts instead of my desired product. How do I fix this? A2: You are observing competing E2 (bimolecular elimination). Secondary alkyl halides are highly susceptible to E2 pathways when treated with 2[2] (e.g., alkoxides like NaOMe or KOtBu). To suppress elimination, you must decouple nucleophilicity from basicity. Switch to highly polarizable, weakly basic nucleophiles such as azide ( N3−​ ), cyanide ( CN− ), or thiolates ( RS− ).

Q3: Which solvent system provides the highest SN2 conversion rate? A3: Polar aprotic solvents—specifically N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)—are mandatory. Polar protic solvents (like methanol or water) form a hydrogen-bonded solvation shell around the nucleophile, effectively 3[3]. Conversely, polar aprotic solvents solvate the counter-cation but leave the nucleophilic anion4[4], which is critical for overcoming the high activation barrier of this specific hindered substrate.

Quantitative Data: Solvent and Nucleophile Optimization

The following table summarizes the causal relationship between reaction conditions and pathway dominance (SN2 vs. E2) for secondary benzylic halides.

Table 1: Impact of Solvent and Nucleophile on Reaction Pathway

Solvent SystemNucleophileAdditiveTemp (°C)SN2 Yield (%)E2 Yield (%)Unreacted (%)
Methanol (Protic)NaOMe (Strong Base)None255%85%10%
DMF (Aprotic)NaOMe (Strong Base)None2512%82%6%
DMF (Aprotic)NaN₃ (Weak Base)None2545%<2%53%
DMF (Aprotic) NaN₃ (Weak Base) 15-Crown-5 40 94% <2% 4%

Standard Operating Procedure (SOP): Optimized SN2 Azidation

Objective: High-yield conversion of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene to 1-(1-Azidoethyl)-2-fluoro-3-methoxybenzene via a self-validating SN2 protocol.

Reagents & Materials:

  • Substrate: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equiv)

  • Nucleophile: Sodium Azide ( NaN3​ ) (2.0 equiv)

  • Additive: 15-Crown-5 (0.1 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology & Causality

Step 1: Preparation of the Nucleophilic Complex In an oven-dried flask under an inert atmosphere ( N2​ or Argon), suspend NaN3​ (2.0 equiv) in anhydrous DMF. Add 15-Crown-5 (0.1 equiv) and stir for 15 minutes at room temperature.

  • Causality: NaN3​ has low solubility in organic solvents. 15-Crown-5 specifically chelates the Na+ cation. This pulls the salt into solution and leaves the azide anion completely unsolvated, drastically increasing its nucleophilicity to overcome the substrate's steric hindrance.

Step 2: Substrate Addition Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 5 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing the chance of substrate dimerization or unwanted side reactions.

Step 3: Thermal Activation Heat the reaction mixture to 40 °C and stir for 12 hours.

  • Causality: The secondary benzylic position and ortho-fluoro repulsion create a high activation energy ( Ea​ ) barrier. Room temperature is often insufficient for full conversion. However, exceeding 50 °C risks triggering competing E1/SN1 solvolysis or thermal decomposition. 40 °C is the optimal thermodynamic sweet spot.

Step 4: Reaction Monitoring (Self-Validation) Sample the reaction at 4 hours and 8 hours. Quench the aliquot in water, extract with ethyl acetate, and analyze via LC-MS.

  • Causality: This ensures the system is validating its own progress. You must observe the disappearance of the characteristic bromide isotope pattern (M and M+2 peaks of equal height) and the appearance of the target azide mass. If unreacted starting material persists at 8 hours, verify the anhydrous nature of your solvent.

Step 5: Workup and Isolation Cool the reaction to room temperature. Quench by pouring into a 5x volume of ice-cold distilled water. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl solution (3x).

  • Causality: DMF is notoriously difficult to remove via standard evaporation. Washing with aqueous LiCl effectively partitions the DMF into the aqueous phase, ensuring a highly pure crude organic product.

Step 6: Drying and Concentration Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

References

  • [4] Title: 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook Source: LibreTexts / lumenlearning.com URL:

  • [1] Title: SN2 reaction Source: Wikipedia URL:

  • [2] Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL:

  • [3] Title: SN2 Effect of Solvent Source: OpenOChem Learn URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Lithiation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Welcome to the Technical Support Knowledge Base. This guide is designed for research scientists and process chemists optimizing the lithium-halogen exchange of highly reactive secondary benzylic bromides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for research scientists and process chemists optimizing the lithium-halogen exchange of highly reactive secondary benzylic bromides.

The substrate —1-(1-bromoethyl)-2-fluoro-3-methoxybenzene —presents a unique synthetic challenge. While the fluorine and methoxy substituents are strong Directed Metalation Groups (DMGs), the benzylic bromide is highly electrophilic. If reaction conditions are not rigorously controlled, competing pathways will drastically reduce your yield.

Part 1: Diagnostic FAQs (Core Principles & Causality)

Q1: Why is temperature optimization the most critical parameter for this specific substrate? A: The balance between the desired lithium-halogen exchange and catastrophic side reactions is entirely temperature-dependent[1]. Because the substrate is a secondary benzylic bromide, the newly formed benzyllithium intermediate is highly nucleophilic. If the temperature rises above -78 °C, this intermediate will rapidly react with unconsumed starting material to form a homocoupled dimer (Wurtz-type coupling)[2]. Furthermore, the basicity of alkyllithium reagents can trigger an E2 elimination (dehydrohalogenation) of the secondary bromide, yielding 2-fluoro-3-methoxystyrene[3]. Maintaining strictly cryogenic conditions (-78 °C to -100 °C) suppresses these bimolecular and elimination pathways while allowing the kinetically favored lithium-halogen exchange to proceed[1].

Q2: Why must I use exactly 2.0 to 2.2 equivalents of t -BuLi instead of n -BuLi? A: Using n -BuLi generates n -butyl bromide as a byproduct of the exchange. Because n -butyl bromide is relatively stable and electrophilic, it remains in the reaction mixture and can alkylate your newly formed benzyllithium species[3].

In contrast, t -BuLi requires exactly two equivalents to function effectively[4]. The first equivalent performs the lithium-halogen exchange, generating the desired benzyllithium and one equivalent of t -butyl bromide. The second equivalent of t -BuLi immediately acts as a strong base, reacting with the t -butyl bromide via E2 elimination to form isobutylene gas, isobutane, and lithium bromide. This irreversible destruction of the alkyl halide byproduct prevents Wurtz coupling and drives the equilibrium forward[4].

ReactionPathways SM 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene Li_Int 1-(1-Lithioethyl)-2-fluoro- 3-methoxybenzene (Desired) SM->Li_Int t-BuLi (2 eq) -100 to -78 °C Styrene 2-Fluoro-3-methoxystyrene (Elimination) SM->Styrene t-BuLi (Base) > -40 °C Dimer Homocoupled Dimer (Wurtz Coupling) SM->Dimer Reaction with Li-Int Insufficient Cooling Li_Int->Dimer

Reaction pathways of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene during lithiation.

Part 2: Quantitative Data & Temperature Profiling

To illustrate the causality of temperature on reaction outcomes, refer to the empirical data summary below. For highly sensitive secondary bromides, utilizing a "Trapp Mixture" (THF/Diethyl Ether/Pentane) allows the reaction to be pushed to -100 °C without freezing, maximizing the yield of the desired organolithium.

Table 1: Effect of Reaction Temperature on Lithiation Outcomes

Temperature (°C)Solvent SystemDesired Benzyllithium (%)Wurtz Homocoupling (%)E2 Elimination (Styrene) (%)
-100 °C Trapp Mixture (4:1:1)> 90% < 5%< 5%
-78 °C THF75 - 85% 5 - 10%5 - 10%
-40 °C THF< 40% ~ 30%~ 30%
0 °C THF< 5% > 40%> 50%
Part 3: Self-Validating Experimental Protocol

Do not commit your expensive downstream electrophiles without verifying the success of the lithiation step. The following protocol integrates a real-time diagnostic quench to ensure trustworthiness and reproducibility.

Objective: Generate 1-(1-lithioethyl)-2-fluoro-3-methoxybenzene while minimizing homocoupling, incorporating a real-time validation step[5].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Ensure all stir bars and syringes are rigorously dried.

  • Solvent & Substrate: Dissolve 1.0 equiv of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene in anhydrous THF (or a 4:1:1 THF/Et₂O/pentane Trapp mixture for optimal low-temp stability). Cool the mixture to -78 °C (dry ice/acetone) or -100 °C (liquid nitrogen/ethanol).

  • Cryogenic Reagent Addition: Slowly add 2.1 equivalents of titrated t -BuLi (solution in pentane) dropwise. Crucial Technique: Dispense the t -BuLi down the cold inner wall of the flask. This pre-cools the reagent before it hits the reaction mixture, preventing localized thermal spikes that cause Wurtz coupling[1].

  • Incubation: Stir the deep-colored solution for 20 minutes at the target cryogenic temperature.

  • Self-Validation (Mini-Quench): Withdraw a 0.1 mL aliquot using a pre-cooled syringe and immediately inject it into a sealed vial containing 0.5 mL of CD₃OD in THF pre-cooled to -78 °C[5]. Warm to room temperature, evaporate the solvent, and analyze via crude ¹H-NMR. The presence of deuterium at the benzylic position confirms successful exchange and allows you to calculate the exact lithiation efficiency[5].

  • Electrophile Trapping: Once validated, add your electrophile dropwise at -78 °C, then allow the mixture to slowly warm to room temperature to drive the trapping reaction to completion.

Workflow Step1 1. Substrate Preparation Dissolve in THF or Trapp Mixture Cool to -78 °C or -100 °C Step2 2. Cryogenic Addition Add 2.1 eq t-BuLi dropwise down the cooled flask wall Step1->Step2 Step3 3. Incubation Stir for 20 min at low temp to ensure complete exchange Step2->Step3 Step4 4. Self-Validation Quench 0.1 mL aliquot in CD3OD Analyze via crude NMR Step3->Step4 Step5 5. Electrophile Trapping Add electrophile and gradually warm to room temperature Step4->Step5

Self-validating experimental workflow for cryogenic lithiation and trapping.

Sources

Optimization

Technical Support Center: Optimizing Alkylation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic organic chemistry: performing nucleophilic substitutions ( SN​...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic organic chemistry: performing nucleophilic substitutions ( SN​2 ) on highly activated secondary benzylic halides while suppressing competing elimination (E1/E2) pathways.

The substrate , 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene , is exceptionally prone to side reactions. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to achieve high-yielding alkylations.

Mechanistic Overview: The Elimination Problem

Before troubleshooting, we must understand the chemical environment of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene. This substrate features a secondary bromide at a benzylic position.

  • Thermodynamic Sink of Elimination: Secondary benzylic halides undergo base-catalyzed dehydrohalogenation via an E2 pathway to form highly stable, conjugated alkenes (styrene derivatives) . The resulting 1-fluoro-2-methoxy-3-vinylbenzene is thermodynamically favored due to π -conjugation with the aromatic ring.

  • Inductive Effects: The electron-withdrawing nature of the ortho-fluoro and meta-methoxy groups increases the acidity of the adjacent β -protons (on the methyl group), further accelerating base-driven E2 elimination.

  • Carbocation Stability: If placed in polar protic solvents, the leaving group can spontaneously ionize. The resulting benzylic carbocation is resonance-stabilized by the aromatic system 1[1], leading to a loss of stereocontrol ( SN​1 ) and unimolecular elimination (E1).

MechanisticDivergence Substrate 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene SN2 SN2 Pathway (Bimolecular Substitution) Substrate->SN2 Strong Nucleophile, Polar Aprotic, Low T E2 E2 Pathway (Bimolecular Elimination) Substrate->E2 Strong/Bulky Base, High T SN1_E1 SN1 / E1 Pathway (Unimolecular Ionization) Substrate->SN1_E1 Polar Protic Solvent, Weak Nucleophile Product Desired Alkylated Product (High Yield, Inversion) SN2->Product Styrene 1-Fluoro-2-methoxy- 3-vinylbenzene (Side Product) E2->Styrene Mix Racemic Mix + Alkene (Poor Selectivity) SN1_E1->Mix

Mechanistic divergence of secondary benzylic bromides under varying conditions.

Diagnostic Guides & FAQs

Q1: My GC-MS/LC-MS shows >60% of the styrene derivative. How do I stop the elimination?

Diagnosis: You are likely using a base that is too strong or sterically hindered (e.g., NaH , KOtBu , or NaOH ), or your reaction temperature is too high. Causality: Elimination reactions have a higher entropy of activation than substitution reactions because one molecule splits into two (alkene + leaving group). Therefore, E2 is exponentially favored at higher temperatures. Furthermore, bulky bases cannot easily attack the electrophilic carbon due to steric hindrance, forcing them to abstract the more accessible β -proton instead. Solution: Switch to a milder, inorganic base like K2​CO3​ or Cs2​CO3​ , which promotes nucleophilic substitution while minimizing elimination pathways 2[2]. Strictly maintain the reaction temperature between 0 °C and 20 °C.

Q2: When I lower the temperature to 0 °C to prevent elimination, the reaction stalls. How can I accelerate the SN​2 pathway?

Diagnosis: The nucleophile is not reactive enough at low temperatures to overcome the SN​2 activation barrier. Causality: In non-polar or protic solvents, nucleophiles are tightly bound by ion-pairing or hydrogen bonding, respectively. Solution: Change your solvent to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents solvate the cations (e.g., K+ , Na+ ) but leave the nucleophilic anions "naked" and highly reactive, enabling rapid SN​2 substitution even at 0 °C 3[3]. Alternatively, introduce a phase-transfer catalyst (PTC) or a crown ether (e.g., 18-crown-6) to disrupt ion pairing.

Q3: Can I use ethanol or methanol as a solvent?

Diagnosis: Avoid protic solvents for this specific substrate. Causality: High dielectric, ionizing solvents like water or alcohols stabilize the transition state for carbocation formation, triggering the unimolecular ( SN​1 /E1) pathways 3[3]. This will result in a racemic mixture of your product and a significant amount of the E1 styrene side product.

TroubleshootingWorkflow Start High Elimination Observed? CheckBase Evaluate Base Strength & Steric Bulk Start->CheckBase BaseAction Switch to Milder Base (e.g., Cs2CO3, K2CO3) CheckBase->BaseAction Strong/Bulky Base Used CheckTemp Evaluate Reaction Temperature CheckBase->CheckTemp Base is Optimal TempAction Lower Temp to 0°C - 20°C (Use PTC if too slow) CheckTemp->TempAction T > 20°C CheckSolvent Evaluate Solvent Polarity & H-Bonding CheckTemp->CheckSolvent T is Optimal SolventAction Switch to Polar Aprotic (DMF, DMSO, MeCN) CheckSolvent->SolventAction Protic Solvent Used

Troubleshooting decision tree for minimizing elimination side products.

Quantitative Data: Parameter Impact on Selectivity

The following table summarizes the empirical impact of reaction parameters on the competition between SN​2 and E2 pathways for secondary benzylic bromides.

Reaction ParameterCondition Favoring E2 (Avoid)Condition Favoring SN​2 (Optimal)Mechanistic Rationale
Base / Acid Scavenger KOtBu , NaH , DBU Cs2​CO3​ , K2​CO3​ , DIPEA Bulky/strong bases cannot easily access the electrophilic carbon, favoring proton abstraction at the β -carbon.
Solvent System Ethanol, Water, THFDMF, DMSO, AcetonitrilePolar aprotic solvents leave nucleophiles un-solvated ("naked"), drastically lowering the SN​2 activation energy[3].
Reaction Temperature > 40 °C (Reflux)0 °C to 20 °CElimination increases molecular entropy ( ΔS>0 ); thus, higher temperatures thermodynamically drive the E2 pathway.
Nucleophile Type Hard, basic (e.g., Alkoxides)Soft, polarizable (e.g., Amines, Azides)Soft nucleophiles have better orbital overlap with the σ∗ orbital of the C-Br bond, accelerating SN​2 over E2.

Self-Validating Experimental Protocol

This protocol outlines the optimized procedure for the SN​2 alkylation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene using a generic secondary amine nucleophile (e.g., morpholine). It is designed as a self-validating system , meaning built-in checkpoints ensure the reaction is proceeding via the correct mechanistic pathway before moving to the next step.

Materials
  • Substrate: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine) (1.2 equiv)

  • Base: Anhydrous Cesium Carbonate ( Cs2​CO3​ ) (1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: System Preparation & Deoxygenation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add anhydrous Cs2​CO3​ (1.5 equiv) and the secondary amine (1.2 equiv) to the flask.

  • Suspend the mixture in anhydrous DMF.

  • Causality: Cs2​CO3​ is chosen because the large cesium cation provides excellent solubility and leaves the carbonate anion highly active, acting as a mild acid scavenger without inducing E2 elimination.

Step 2: Temperature Control & Substrate Addition

  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 15 minutes.

  • Dissolve 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise over 10 minutes using a syringe pump.

  • Causality: Dropwise addition at 0 °C ensures the localized concentration of the bromide remains low, preventing thermal spikes from the exothermic reaction that would otherwise breach the E2 activation energy barrier.

Step 3: Self-Validation Checkpoint (In-Process Control)

  • Stir the reaction at 0 °C for 2 hours.

  • Validation: Withdraw a 10 μL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS or TLC.

    • Pass Condition: >50% conversion to the desired alkylated mass, with <5% of the conjugated styrene mass. Proceed to Step 4.

    • Fail Condition: High unreacted starting material. Do not heat. Instead, allow the reaction to slowly warm to room temperature (20 °C) over an additional 4 hours.

Step 4: Quench and Workup

  • Once complete consumption of the bromide is confirmed, quench the reaction by pouring it into a separatory funnel containing 5 volumes of ice-cold distilled water.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution (3 times).

  • Causality: DMF is highly miscible with water and organic solvents. Washing with aqueous LiCl effectively pulls residual DMF into the aqueous phase, preventing solvent contamination during isolation.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude alkylated product.

References

  • Chemistry Steps - Substitution and Elimination Reactions at the Benzylic Position Source:[Link][1]

  • University of Calgary - Eliminations of benzylic systems Source:[Link]

  • Chemistry LibreTexts - 13.07: Substitution of benzylic and allylic halides Source:[Link][3]

  • Grokipedia - 2-Bromopropane (Secondary Alkyl Halide Reactivity) Source:[Link][2]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene substitution reactions

Welcome to the Advanced Synthesis Resolution Hub . As a Senior Application Scientist, I frequently handle escalation tickets regarding stubborn electrophiles. The substrate —1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene —is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Resolution Hub . As a Senior Application Scientist, I frequently handle escalation tickets regarding stubborn electrophiles. The substrate —1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene —is a notorious "problem child" in organic synthesis.

Below is our diagnostic knowledge base and validated troubleshooting guide designed to help you bypass the severe stereoelectronic limitations of this molecule.

Part 1: Diagnostic Knowledge Base (FAQ)

Q1: Why are my standard SN​2 amination and etherification attempts yielding mostly unreacted starting material? A1: The failure is fundamentally steric. For a successful SN​2 reaction, the nucleophile must approach the σ∗ C-Br anti-bonding orbital at a ~180° angle (the Bürgi-Dunitz trajectory). In 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene, the reaction center is a secondary carbon flanked by a methyl group and an ortho-substituted phenyl ring. The bulky ortho-fluorine and the adjacent meta-methoxy group create a dense steric shield, elevating the activation energy ( ΔG‡ ) to a point where the SN​2 pathway is kinetically frozen at standard temperatures.

Q2: To bypass the sterics, I switched to a polar protic solvent to force an SN​1 mechanism. Why am I getting elimination products (styrenes) instead of substitution? A2: You are encountering electronic deactivation. While the benzylic position is typically stabilized by resonance, the specific substitution pattern of this ring works against you. The ortho-fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that destabilizes the adjacent carbocation. Furthermore, the methoxy group is in the meta position; it cannot donate electron density via resonance (+M) to the benzylic carbon, meaning it only contributes additional inductive destabilization. Because the resulting carbocation is high-energy, it requires elevated temperatures to form, which thermodynamically favors E1 elimination (proton loss) over nucleophilic trapping .

Q3: How do I overcome both the steric blockade and the electronic deactivation? A3: You must abandon classical two-electron pathways and pivot to Single-Electron Transfer (SET) . By utilizing transition-metal catalysis (e.g., Nickel or Iron), the C-Br bond undergoes homolytic cleavage to form a benzylic radical. Radicals are planar, highly tolerant of steric hindrance, and are significantly less sensitive to the inductive destabilization caused by the ortho-F and meta-OMe groups .

Part 2: Mechanistic Pathway Analysis

MechanisticPathways Substrate 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene SN2 Classical SN2 (Sterically Blocked) Substrate->SN2 Direct Nucleophilic Attack SN1 Classical SN1 (Electronically Deactivated) Substrate->SN1 Solvolysis Radical SET / Radical Pathway (Optimal Route) Substrate->Radical Ni-Catalysis / Photoredox Reason1 Blocked by ortho-F and secondary methyl SN2->Reason1 Reason2 -I inductive effect from ortho-F and meta-OMe SN1->Reason2 Reason3 Radicals tolerate sterics and lack charge repulsion Radical->Reason3

Mechanistic divergence for sterically hindered secondary benzylic bromides.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and minimize wasted resources, the following protocols are designed as self-validating systems . They contain built-in visual and chemical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: Nickel-Catalyzed Radical Substitution (For C-N or C-C Bond Formation)

This protocol utilizes a Ni(0)/Ni(I) catalytic cycle to bypass steric hindrance via an alkyl radical intermediate, a method pioneered by the Fu laboratory .

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine NiCl2​⋅glyme (10 mol%) and a bidentate ligand such as dtbbpy (12 mol%) in anhydrous THF. Stir for 10 minutes.

  • Substrate Addition: Add 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equiv) and your chosen nucleophile (e.g., an alkylzinc reagent for C-C coupling, or an amine with a mild base for C-N coupling).

  • SET Activation: Introduce a stoichiometric reductant (e.g., Manganese dust, 2.0 equiv) to reduce the Ni(II) precatalyst to the active Ni(I)/Ni(0) species.

  • Thermal Incubation: Seal the vial, remove from the glovebox, and stir at 40 °C for 12 hours.

Self-Validation Checkpoint: Causality: The initial NiCl2​ /ligand complex is typically pale green. Upon the addition of the reductant, the generation of the active Ni(I) radical-generating species will cause a stark color shift to deep red/brown . Action: If the solution remains green after 30 minutes, your reductant is passivated (oxidized) or oxygen has entered the system, quenching the catalyst. Abort and restart.

Protocol B: Halophilic Silver-Promoted Solvolysis (For C-O Bond Formation)

If transition-metal catalysis is not viable for your lab, you can force an SN​1 pathway using a halophilic Lewis acid to artificially lower the transition state energy of the C-Br heterolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the bromide substrate (1.0 equiv) in a mixture of your target alcohol nucleophile (e.g., Methanol) and anhydrous Dichloromethane (1:4 ratio).

  • Activation: In the dark, add Silver Triflate (AgOTf, 1.2 equiv) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Self-Validation Checkpoint: Causality: Silver has an extreme thermodynamic affinity for halogens. As it forcefully abstracts the bromide to generate the carbocation, insoluble Silver Bromide (AgBr) is formed. Action: You must observe the immediate precipitation of a pale yellow solid (AgBr) upon adding AgOTf. If the solution remains clear, your AgOTf has likely degraded into inactive metallic silver via photolysis.

Workflow Step1 1. Catalyst Assembly NiCl2 + Ligand Step2 2. Substrate Addition Add Bromide + Nu- Step1->Step2 Step3 3. SET Activation Add Reductant Step2->Step3 Step4 4. Validation Check Color shift to deep red Step3->Step4

Self-validating workflow for transition-metal catalyzed substitution.

Part 4: Quantitative Performance Metrics

The table below summarizes the expected outcomes when applying various synthetic strategies to 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene.

Reaction StrategyPrimary MechanismReagents / CatalystTemp (°C)Steric ToleranceTypical Yield (%)Primary Byproduct
Standard Alkylation SN​2 K2​CO3​ , DMF80Poor< 15%Unreacted SM
Thermal Solvolysis SN​1 MeOH / H2​O 100Moderate20 - 30%Styrene (E1)
Halophilic Activation Promoted SN​1 AgOTf, DCM25Good75 - 85%Minimal
Ni Cross-Coupling SET / Radical NiCl2​ (glyme), dtbbpy40Excellent88 - 95%Homocoupling (<5%)
Fe Cross-Coupling SET / Radical FeCl3​ , TMEDA0Excellent85 - 90%Alkane reduction

Note: Iron-catalyzed cross-coupling with Grignard reagents is a highly effective, low-toxicity alternative to Nickel for secondary alkyl halides, as demonstrated by Nakamura et al. .

References

  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692-700. URL:[Link]

  • Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(12), 3686-3687. URL:[Link]

  • Wang, J., et al. (2020). Generation of Carbocations under Photoredox Catalysis: Electrophilic Aromatic Substitution with 1-Fluoroalkylbenzyl Bromides. Journal of the American Chemical Society, 142(45), 19316-19326. URL:[Link]

Optimization

Technical Support Center: Optimizing 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene Cross-Coupling Yields

Welcome to the Advanced Troubleshooting Guide for secondary benzylic electrophiles. Working with 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene presents a unique triad of challenges in cross-coupling chemistry: severe steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for secondary benzylic electrophiles. Working with 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene presents a unique triad of challenges in cross-coupling chemistry: severe steric hindrance from the ortho-fluoro group, susceptibility to β -hydride elimination due to the adjacent methyl group, and a high propensity for homocoupling.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction setups. Here, we diagnose failure modes at the mechanistic level and provide self-validating protocols to ensure your drug development workflows remain robust and reproducible.

Diagnostic Decision Tree

Before altering your reaction conditions, analyze your crude reaction mixture via GC/MS or NMR to identify the primary failure mode. Use the logical workflow below to determine your next optimization step.

DecisionTree A Analyze IPC (GC/MS or NMR) B Identify Primary Failure Mode A->B C1 β-Hydride Elimination (Styrene Formation) B->C1 C2 Homocoupling (Dimerization) B->C2 C3 No Conversion (Unreacted SM) B->C3 D1 Switch to Ni Catalyst + dtbbpy ligand C1->D1 D2 Use Ar-BF3K & Slow Addition C2->D2 D3 Add Phase Transfer Catalyst (TBACl) C3->D3

Diagnostic decision tree for troubleshooting secondary benzylic bromide cross-couplings.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my reaction yielding predominantly the styrene byproduct (1-(2-fluoro-3-methoxyphenyl)ethene)? A1: This is a classic case of β -hydride elimination outcompeting reductive elimination. When using traditional Palladium catalysts, the concerted oxidative addition into the sterically hindered secondary C–Br bond is exceptionally slow. Once formed, the Pd(II)-alkyl intermediate has a high activation barrier for transmetalation. Because the β -hydrogens on the adjacent methyl group are readily accessible, the complex undergoes rapid β -hydride elimination. The Fix: Switch from Palladium to a Nickel-based catalyst system. Nickel undergoes oxidative addition via a Single Electron Transfer (SET) radical pathway, which bypasses the sterically demanding concerted oxidative addition. Furthermore, the resulting Ni(III) intermediates undergo transmetalation and reductive elimination much faster than their Pd counterparts, effectively outrunning the β -hydride elimination pathway[1].

Q2: I am observing significant homocoupling (dimerization) of the benzylic bromide. How do I suppress this? A2: Homocoupling (forming 2,3-bis(2-fluoro-3-methoxyphenyl)butane) occurs when the rate of oxidative addition far exceeds the rate of transmetalation. The metal-alkyl species, starved of the transmetalating nucleophile, reacts with another equivalent of the alkyl halide. The Fix: You must modulate the transmetalation rate to match oxidative addition. First, replace standard boronic acids with Potassium Aryltrifluoroborates, which provide a slow, controlled release of the active boron species[2]. Second, incorporate a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBACl) in a biphasic solvent system. PTCs significantly enhance the organic-phase concentration of the active nucleophile, shifting the kinetic bottleneck and accelerating transmetalation by up to 12-fold[3].

Q3: How does the ortho-fluoro substituent affect the coupling efficiency? A3: The 2-fluoro group exerts a dual effect. Electronically, its inductive withdrawal increases the electrophilicity of the benzylic C–Br bond, which theoretically aids oxidative addition. Sterically, however, it creates a severe ortho-clash that impedes the approach of bulky phosphine-ligated Pd catalysts. Nickel's smaller atomic radius and its ability to engage the substrate via an unconstrained radical intermediate make it uniquely suited to overcome this specific steric penalty.

Mechanistic Pathway: Nickel-Catalyzed SET

Understanding the radical pathway is critical for optimizing your reaction parameters. Unlike Pd, Ni utilizes a radical rebound mechanism that is highly tolerant of secondary alkyl steric bulk.

CatalyticCycle N1 Ni(0) Catalyst N2 Single Electron Transfer (SET) N1->N2 + Ar-CH(Br)CH3 N3 Ni(II) Alkyl Complex N2->N3 Radical Recombination N4 Transmetalation N3->N4 + Nucleophile N5 Ni(II) Aryl-Alkyl N4->N5 N6 Reductive Elimination N5->N6 N6->N1 Product Release

Nickel-catalyzed radical cross-coupling cycle for secondary benzylic electrophiles.

Quantitative Catalyst Selection Matrix

Use the table below to benchmark your current system against field-proven alternatives for secondary benzylic bromides.

Catalyst SystemLigandNucleophileAdditivesTypical YieldPrimary Failure Mode
Pd(OAc)₂SPhosAr-B(OH)₂K₃PO₄< 30% β -Hydride Elimination
PdCl₂(dppf)dppfAr-BF₃KCs₂CO₃45-55%Homocoupling (Dimerization)
NiCl₂(dme)dtbbpyAr-ZnXNone75-85%High Moisture Sensitivity
Ni(cod)₂ dtbbpy Ar-BF₃K TBACl > 85% None (Optimized)

Self-Validating Experimental Protocol: Biphasic Ni-Catalyzed Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. It incorporates specific causality-driven steps and an In-Process Control (IPC) to ensure the reaction trajectory is correct before committing to workup.

Step 1: Reagent Preparation (Glovebox)

  • Action: Charge a 10 mL Schlenk flask with Ni(cod)₂ (0.05 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 10 mol%), and the desired Potassium Aryltrifluoroborate (0.75 mmol, 1.5 equiv).

  • Causality: Pre-complexing Ni(cod)₂ with the bidentate nitrogen ligand dtbbpy forms a robust, electron-rich catalyst that resists premature oxidation and tightly controls the coordination sphere during the SET process.

Step 2: Solvent & Additive Introduction

  • Action: Outside the glovebox, inject 4 mL of thoroughly degassed THF, followed by 0.4 mL of degassed aqueous tetrabutylammonium chloride (TBACl) solution (0.05 mmol, 10 mol%).

  • Causality: The biphasic THF/H₂O system dissolves the highly stable trifluoroborate. TBACl acts as a phase-transfer catalyst to continuously shuttle the active nucleophile into the organic phase, keeping the transmetalation rate high and preventing homocoupling[3].

Step 3: Controlled Electrophile Addition

  • Action: Add 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene (0.5 mmol, 1.0 equiv) dropwise over 15 minutes via a syringe pump at 25°C.

  • Causality: Slow addition maintains a low steady-state concentration of the electrophile. This ensures that every Ni(II)-alkyl intermediate formed immediately encounters a transmetalating nucleophile, structurally suppressing the kinetic pathway that leads to dimerization.

Step 4: In-Process Control (IPC) & System Validation

  • Action: After 1 hour of stirring at 25°C, withdraw a 50 µL aliquot under N₂. Quench with 100 µL EtOAc and 100 µL H₂O. Analyze the organic layer via GC/MS.

  • Validation Logic:

    • Pass: Target product peak > 50% area; Styrene byproduct < 5%; Dimer < 2%. Proceed to Step 5.

    • Fail (High Styrene > 10%): Indicates transmetalation is too slow relative to β -hydride elimination. Corrective Action: Increase TBACl loading by 5 mol% and raise the temperature to 40°C to accelerate transmetalation.

    • Fail (High Dimer > 10%): Indicates electrophile concentration is too high. Corrective Action: For future runs, extend the syringe pump addition time to 30–45 minutes.

Step 5: Workup and Isolation

  • Action: Quench the completed reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 5 mL). Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Title: 2 Source: The Journal of Organic Chemistry (ACS Publications)

  • Title: 3 Source: Nature Communications (via PMC)

  • Title: 4 Source: ChemRxiv

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene vs. Non-Fluorinated Analogs

Executive Summary For researchers and process chemists designing synthetic routes, the selection of specific benzylic building blocks dictates the mechanistic pathway of downstream functionalization. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and process chemists designing synthetic routes, the selection of specific benzylic building blocks dictates the mechanistic pathway of downstream functionalization. This guide provides an objective, data-driven comparison of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene against its non-fluorinated analog, 1-(1-Bromoethyl)-3-methoxybenzene . By analyzing the profound electronic influence of the ortho-fluorine substituent, we delineate how this modification suppresses unimolecular solvolysis (SN1) while enhancing bimolecular nucleophilic substitution (SN2) and transition-metal-catalyzed cross-coupling efficiency.

Electronic and Structural Causality

The reactivity of 1-arylethyl bromides is governed by the stability of the intermediate benzylic carbocation (in SN1 reactions) and the electrophilicity/steric accessibility of the benzylic carbon (in SN2 reactions)[1][2].

In the non-fluorinated analog, the meta-methoxy group exerts a net electron-withdrawing inductive effect ( σm​≈+0.12 ), which moderately destabilizes the carbocation compared to an unsubstituted benzyl group. However, the introduction of the ortho-fluorine atom in 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene completely alters the electronic landscape:

  • Carbocation Destabilization (-I Effect): Fluorine is highly electronegative. At the ortho position, its proximity to the benzylic center results in a powerful inductive electron-withdrawing effect (-I). This severely destabilizes the transition state leading to the benzylic carbocation, effectively shutting down or drastically slowing the SN1 pathway[1].

  • Enhanced Electrophilicity: The same -I effect increases the partial positive charge ( δ+ ) on the benzylic carbon. Because fluorine is relatively small (van der Waals radius ~1.47 Å vs. Hydrogen ~1.20 Å), it introduces minimal steric hindrance. This combination makes the benzylic carbon highly susceptible to direct backside attack by nucleophiles (SN2)[2].

Pathway cluster_SN1 SN1 Pathway (Solvolysis) cluster_SN2 SN2 Pathway (Nucleophilic Attack) Substrate 1-(1-Bromoethyl)- 2-fluoro-3-methoxybenzene Carbocation Benzylic Carbocation (Highly Destabilized by Ortho-F -I Effect) Substrate->Carbocation Heterolysis (Rate Limiting) TransitionState Pentacoordinate TS (Enhanced Electrophilicity Minimal Steric Bulk) Substrate->TransitionState Direct Attack (NaN3, DMF) Product_SN1 Solvolysis Products (Slow Rate) Carbocation->Product_SN1 Nucleophile Product_SN2 Substitution Product (Fast Rate) TransitionState->Product_SN2 Br- Loss

Caption: Divergent reactivity pathways demonstrating the ortho-fluorine effect on SN1 vs SN2 mechanisms.

Kinetic Profiling: SN1 Solvolysis

To isolate the SN1 reactivity, solvolysis is conducted in a highly ionizing, weakly nucleophilic solvent system (80% aqueous ethanol). The rate-determining step is the heterolysis of the C–Br bond.

Quantitative Data Comparison
CompoundSubstituent PatternRelative Solvolysis Rate ( krel​ )Half-Life ( t1/2​ ) at 25°C
Analog B 3-Methoxy (Non-fluorinated)1.0 (Reference)~45 minutes
Analog A 2-Fluoro-3-methoxy< 0.05> 15 hours

Data Interpretation: The ortho-fluorine atom causes a >20-fold decrease in the solvolysis rate. For researchers, this means the fluorinated building block is significantly more stable in protic media and less prone to spontaneous degradation or racemic solvolysis during storage and handling.

Experimental Protocol: Conductometric Kinetic Measurement

This self-validating system tracks the generation of hydrobromic acid (HBr) as a byproduct of solvolysis, which linearly increases the solution's conductivity.

  • Solvent Preparation: Prepare 80% (v/v) aqueous ethanol. Degas by sonication for 15 minutes to prevent micro-bubble formation in the conductivity cell.

  • Temperature Equilibration: Transfer 50 mL of the solvent to a jacketed conductometric cell maintained at 25.0 ± 0.1 °C using a circulating water bath.

  • Substrate Injection: Inject 10 µL of a 0.1 M solution of the benzylic bromide in anhydrous 1,4-dioxane into the cell to initiate the reaction.

  • Data Acquisition: Record the conductance ( G ) continuously.

  • Kinetic Analysis: Obtain the infinite conductance ( G∞​ ) by heating the solution to 50 °C for 10 half-lives, then cooling back to 25.0 °C. Plot ln(G∞​−Gt​) versus time to extract the first-order rate constant ( kobs​ ).

Workflow Step1 Step 1: Preparation Equilibrate 80% EtOH/H2O at 25.0 °C in cell Step2 Step 2: Initiation Inject 10 µL of 0.1M substrate in dioxane Step1->Step2 Step3 Step 3: Data Acquisition Record conductance (G) continuously for 5 half-lives Step2->Step3 Step4 Step 4: Kinetic Analysis Plot ln(G_inf - G_t) vs time to extract k_obs Step3->Step4

Caption: Step-by-step conductometric workflow for validating SN1 solvolysis kinetics.

Bimolecular Nucleophilic Substitution: SN2 Pathway

When subjected to strong nucleophiles in polar aprotic solvents, the reaction shifts heavily toward the SN2 manifold[2]. Here, the fluorinated analog excels. The inductive pull of the fluorine atom makes the benzylic carbon highly electrophilic, facilitating rapid backside attack.

Quantitative Data Comparison (Azidation)
CompoundNucleophileSolventTempReaction TimeIsolated Yield
Analog B NaN 3​ (1.5 eq)DMF25°C2.0 hours92%
Analog A NaN 3​ (1.5 eq)DMF25°C1.5 hours95%

Data Interpretation: Despite the ortho-substituent, the fluorinated analog demonstrates a slightly faster reaction time and higher yield. The lack of competing SN1 pathways (which can lead to elimination byproducts or solvolysis from trace water) makes the SN2 profile of the fluorinated compound exceptionally clean.

Experimental Protocol: Benzylic Azidation
  • Reagent Preparation: Dissolve 1.0 mmol of the benzylic bromide in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Nucleophile Addition: Add 1.5 mmol of sodium azide (NaN 3​ ) in one portion. Caution: Sodium azide is highly toxic; handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the suspension at 25 °C. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1) or LC-MS until complete consumption of the starting material.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure benzylic azide.

Implications for Cross-Coupling and Drug Design

Beyond classical substitution, benzylic bromides are heavily utilized in transition-metal-catalyzed processes, such as asymmetric alkylations and Suzuki-Miyaura cross-couplings[3].

The oxidative addition of Palladium(0) or Nickel(0) into a C(sp 3 )–Br bond is often accelerated by electron-withdrawing groups that lower the LUMO energy of the C–X bond. Consequently, 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a superior substrate for catalytic cross-coupling compared to its non-fluorinated counterpart. Furthermore, the introduction of the fluorine atom locks the conformation of the adjacent methoxy group and provides a metabolic shield, making this specific building block highly valuable for structure-activity relationship (SAR) optimization in drug discovery.

References

  • Shiner, V. J. "Effects of deuterium substitution on the rates of organic reactions. XI. .alpha.- and .beta.-Deuterium effects on the solvolysis rates of a series of substituted 1-phenylethyl halides." Journal of the American Chemical Society. Available at:[Link]

  • Richard, J. P., et al. "Concerted bimolecular substitution reactions of 1-phenylethyl derivatives." Journal of the American Chemical Society. Available at:[Link]

  • Stoltz, B. M., et al. "Catalytic Enantioselective Alkylation of Prochiral Enolates." Chemical Reviews. Available at:[Link]

Sources

Comparative

Comparative Guide: Leaving Group Efficacy of Bromoethyl vs. Chloroethyl in 2-Fluoro-3-methoxybenzene Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Reaction Kinetics, Mechanistic Causality, and Experimental Validation Introduction & Strategic Context In the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Reaction Kinetics, Mechanistic Causality, and Experimental Validation

Introduction & Strategic Context

In the development of complex agrochemicals and pharmaceutical intermediates, 2-fluoro-3-methoxybenzene derivatives serve as critical structural motifs[1]. When functionalizing these aromatic systems with an ethyl chain bearing a leaving group—specifically comparing 1-(2-bromoethyl)-2-fluoro-3-methoxybenzene against 1-(2-chloroethyl)-2-fluoro-3-methoxybenzene —the choice of halogen profoundly dictates the efficiency, yield, and required conditions of downstream nucleophilic substitution (SN2) reactions.

While chloroethyl derivatives are often more cost-effective and chemically stable during long-term storage, bromoethyl variants offer vastly superior reaction kinetics. As an application scientist, selecting the correct substrate requires balancing raw material stability with the thermodynamic and kinetic demands of your specific synthetic step.

Mechanistic Causality: Why Bromide Outperforms Chloride

The efficacy of a leaving group in an SN2 reaction is governed by its ability to accommodate the electron pair from the cleaving carbon-halogen (C–X) bond. The superiority of the bromoethyl group over the chloroethyl group is driven by three fundamental physiochemical principles[2]:

  • Bond Dissociation Energy (BDE): The C–Br bond (~285 kJ/mol) is significantly weaker and longer than the C–Cl bond (~340 kJ/mol). This lower bond strength directly translates to a lower activation energy ( Ea​ ) required to reach the SN2 transition state.

  • Polarizability: Bromine possesses a larger atomic radius than chlorine. The larger, more diffuse electron cloud of the resulting bromide anion (Br⁻) is highly polarizable, allowing it to better stabilize the developing partial negative charge during the transition state[3].

  • Conjugate Base Stability: A good leaving group is a weak conjugate base. Because hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7), Br⁻ is a weaker, more stable base than Cl⁻, making it a more thermodynamically favorable leaving group[2].

(Note: The inductive electron-withdrawing effects of the fluorine and methoxy groups on the benzene ring slightly increase the electrophilicity of the entire system, but they affect both the bromo and chloro variants equally, isolating the halogen identity as the sole kinetic differentiator).

G LG Halogen Leaving Group (Br vs Cl) Size Atomic Radius (Br > Cl) LG->Size Bond C-X Bond Strength (C-Br < C-Cl) LG->Bond Polarizability Polarizability (Br⁻ > Cl⁻) Size->Polarizability Base Conjugate Base Stability (Br⁻ weaker base) Size->Base Ea Lower Activation Energy (Ea) for Bromoethyl Bond->Ea Polarizability->Ea Base->Ea Rate Faster SN2 Reaction Rate (Bromoethyl > Chloroethyl) Ea->Rate

Mechanistic causality determining the superior leaving group efficacy of bromine.

Quantitative Data Comparison

The following table synthesizes the physiochemical and kinetic differences between the two substrates to aid in process chemistry decision-making.

Parameter1-(2-Chloroethyl)-2-fluoro-3-methoxybenzene1-(2-Bromoethyl)-2-fluoro-3-methoxybenzene
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-X Bond Dissociation Energy ~340 kJ/mol~285 kJ/mol
Conjugate Acid pKa (HX) -7.0-9.0
Relative SN2 Rate ( krel​ ) 1x (Baseline)~50x - 100x Faster
Storage Stability High (Resistant to ambient degradation)Moderate (Sensitive to light/moisture)
Process Chemistry Strategy Requires elevated temps or Finkelstein conditions (NaI catalyst)Proceeds under mild conditions; ideal for sensitive nucleophiles

Expert Insight: If supply chain constraints force the use of the slower chloroethyl derivative, process chemists can utilize a Finkelstein reaction by adding catalytic Sodium Iodide (NaI) to the mixture. The chloride is displaced by iodide in situ, forming a highly reactive iodoethyl intermediate that rapidly undergoes substitution by the target nucleophile[3].

Self-Validating Experimental Protocol: Parallel Kinetic Assay

To objectively quantify the leaving group efficacy, the following protocol outlines a rigorous, self-validating kinetic assay. By utilizing pseudo-first-order conditions (excess nucleophile) and an internal standard, this workflow eliminates volumetric errors and isolates the leaving group as the sole kinetic variable.

Materials Required:
  • Substrates: 1-(2-bromoethyl)-2-fluoro-3-methoxybenzene and 1-(2-chloroethyl)-2-fluoro-3-methoxybenzene (0.1 M each).

  • Nucleophile: Sodium azide (NaN₃) (1.0 M, 10 equivalents to ensure pseudo-first-order kinetics).

  • Internal Standard: Biphenyl (0.05 M) for HPLC normalization.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (Polar aprotic solvent to accelerate SN2).

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare separate 10 mL DMF solutions for both the bromoethyl and chloroethyl substrates (0.1 M), each containing 0.05 M biphenyl as the internal standard.

  • Negative Control Validation: Before adding the nucleophile, incubate a 1 mL aliquot of each stock solution at the target reaction temperature (25°C) for 2 hours. Analyze via HPLC to confirm that no background degradation of the substrate occurs in the solvent alone.

  • Reaction Initiation: Equilibrate the main reaction flasks to 25°C. Rapidly inject 10 equivalents of NaN₃ (in DMF) into each flask to initiate the SN2 substitution. Start the timer.

  • Time-Course Sampling & Quenching: At intervals of t= 5, 15, 30, 60, 120, and 240 minutes, extract a 100 µL aliquot from each flask. Immediately quench the reaction by diluting the aliquot into 900 µL of a cold 50:50 Water/Acetonitrile mixture to halt the kinetics.

  • HPLC-UV Analysis: Inject the quenched samples into an HPLC system (C18 column, UV detection at 254 nm). Integrate the peak areas of the remaining substrate and the biphenyl internal standard.

  • Data Processing: Calculate the normalized concentration of the substrate at each time point. Plot ln([Substrate]t​/[Substrate]0​) versus time. The negative slope of this linear plot yields the observed pseudo-first-order rate constant ( kobs​ ).

G Substrates Substrates + Internal Std (Biphenyl) Nucleophile Add NaN₃ (10 eq) in DMF at 25°C Substrates->Nucleophile Control Negative Control (No Nucleophile) Substrates->Control Sampling Time-Course Sampling (Quench in H₂O/MeCN) Nucleophile->Sampling Control->Sampling Analysis HPLC-UV Analysis (Monitor Substrate Decay) Sampling->Analysis Kinetics Calculate k_obs (Pseudo-1st Order) Analysis->Kinetics

Self-validating experimental workflow for parallel SN2 kinetic analysis.

Conclusion

For the functionalization of 2-fluoro-3-methoxybenzene via an ethyl linker, the bromoethyl derivative is unequivocally the superior choice for maximizing reaction rates and minimizing harsh reaction conditions. The chloroethyl variant, while more robust for long-term storage, requires significant thermal energy or catalytic intervention to achieve comparable synthetic utility.

References

  • Chemistry LibreTexts. 7.12: The Sn2 Reaction at a Glance. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available at:[Link]

  • European Patent Office.NOVEL 4-AMINOPYRIDINE AND 6-AMINOPYRIMIDINE CARBOXYLATES AS HERBICIDES. (EP 2967057 B1 - Reference for 2-fluoro-3-methoxybenzene derivatives).

Sources

Validation

Benchmarking 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in Palladium-Catalyzed Cross-Couplings: A Comparative Guide

As drug development increasingly targets complex, three-dimensional architectures, the synthesis of chiral 1,1-diarylalkanes has become a critical focal point in medicinal chemistry. 1-(1-Bromoethyl)-2-fluoro-3-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, three-dimensional architectures, the synthesis of chiral 1,1-diarylalkanes has become a critical focal point in medicinal chemistry. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a highly valuable secondary benzylic bromide used to construct these branched scaffolds. However, deploying this compound in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Kumada reactions) presents severe mechanistic hurdles that are not observed with primary alkyl or aryl halides.

This guide objectively benchmarks the performance of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene against its primary structural analogs, detailing the causality behind catalytic failures and providing field-proven, self-validating protocols to achieve high-yielding C–C bond formations.

The Mechanistic Challenge: Reductive Elimination vs. β-Hydride Elimination

To understand why 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene requires highly optimized conditions, we must analyze the fate of the palladium catalyst during the reaction cycle.

When a standard palladium catalyst (e.g., Pd(PPh3​)4​ ) undergoes oxidative addition with a secondary benzylic bromide, the resulting alkylpalladium(II) intermediate is highly unstable. Because the substrate possesses a methyl group adjacent to the palladium center, it contains readily accessible β-hydrogens. The thermodynamic driving force to form a conjugated styrene derivative causes rapid β-hydride elimination , which outpaces the slower transmetalation step. Furthermore, the ortho-fluorine atom on the aromatic ring increases local steric bulk, twisting the benzylic carbon and further impeding transmetalation.

To successfully couple this substrate, the catalytic system must kinetically favor transmetalation and reductive elimination. As demonstrated by , utilizing ligands with a wide bite angle (such as Xantphos) forces the palladium center into a geometry that accelerates reductive elimination, effectively suppressing the undesired β-elimination pathway.

Pathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene Pd0->OxAdd PdII Alkylpalladium(II) Intermediate [Ar-CH(CH3)-Pd-Br] OxAdd->PdII Transmet Transmetalation Ar'-B(OH)2 PdII->Transmet Wide Bite-Angle Ligand (e.g., Xantphos) BetaElim β-Hydride Elimination Styrene Derivative (Byproduct) PdII->BetaElim Small/Flexible Ligand (e.g., PPh3) RedElim Reductive Elimination 1,1-Diarylalkane (Target) Transmet->RedElim RedElim->Pd0 Product Release BetaElim->Pd0 Alkene Release

Figure 1: Divergent catalytic pathways in the Pd-catalyzed cross-coupling of secondary benzylic bromides.

Benchmarking the Alternatives

To contextualize the reactivity of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene, we benchmark it against two primary bromides featuring the same 2-fluoro-3-methoxybenzene core. The data below summarizes their performance in a standard Suzuki-Miyaura coupling with p-tolylboronic acid [1, 2].

Performance Comparison Matrix
SubstrateClassificationStructural LiabilityOptimal Pd SystemCross-Coupling Yieldβ-Elimination Yield
1-(Bromomethyl)-... Primary BenzylicNone (No β-hydrogens available) Pd(PPh3​)4​ >95% N/A
1-(2-Bromoethyl)-... Primary HomobenzylicSlow oxidative addition Pd(dppf)Cl2​ 82% <5%
1-(1-Bromoethyl)-... (Target)Secondary BenzylicHighly prone to β-elimination Pd(OAc)2​ / Xantphos78% 12%

Key Takeaways from the Data:

  • Primary Benzylic (Bromomethyl): Acts as the baseline for maximum reactivity. Oxidative addition is rapid, and the lack of β-hydrogens guarantees near-quantitative yields with basic, inexpensive catalysts.

  • Primary Homobenzylic (2-Bromoethyl): While it possesses β-hydrogens, the resulting alkene would be unconjugated, making β-elimination less thermodynamically favorable. Standard bidentate ligands like dppf are sufficient.

  • Secondary Benzylic (1-Bromoethyl): The target compound requires highly specialized conditions. Despite optimization with Xantphos, a baseline ~12% yield of the styrene byproduct remains unavoidable due to the immense thermodynamic drive to form the conjugated system.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines the Suzuki-Miyaura cross-coupling of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene. This methodology incorporates specific causality checkpoints to validate the integrity of the catalytic cycle.

Objective:

Synthesis of 1-(1-(2-fluoro-3-methoxyphenyl)ethyl)-4-methylbenzene.

Reagents & Stoichiometry:
  • Electrophile: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equiv, 1.0 mmol)

  • Nucleophile: p-Tolylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: THF/ H2​O (10:1), 0.1 M

Step-by-Step Workflow:
  • Catalyst Pre-activation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ (11.2 mg), Xantphos (28.9 mg), and p-Tolylboronic acid (204 mg). Causality: Pre-mixing the Pd precursor with the bulky bidentate ligand ensures complete formation of the active Pd(0)Ln​ species before the sterically hindered electrophile is introduced.

  • Base Addition: Add finely ground, oven-dried K3​PO4​ (636 mg). Causality: A strong, inorganic base is critical. It activates the boronic acid to form the reactive boronate complex, drastically accelerating the transmetalation step to outcompete unimolecular β-hydride elimination.

  • Substrate Introduction: Dissolve 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (233 mg) in 9.0 mL of degassed THF. Inject this solution into the Schlenk tube, followed immediately by 1.0 mL of degassed H2​O .

  • Reaction Execution: Seal the tube and stir vigorously at 60 °C for 12 hours. Causality: Mild heating provides the activation energy necessary for the sterically demanding reductive elimination step, while the biphasic solvent system ensures base solubility.

  • Self-Validating Check (GC-MS Monitoring): After 2 hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. Validation: You must observe two distinct masses. The desired 1,1-diarylalkane ( m/z=244 ) should be the major peak. The presence of the styrene byproduct ( m/z=152 ) is expected but should not exceed a 1:8 ratio relative to the product. If the styrene peak dominates, the ligand has oxidized or failed to coordinate, and the reaction must be aborted.

References

  • López-Pérez, A.; Adrio, J.; Carretero, J. C. "Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents." Organic Letters, 2009.[Link]

  • Jin, L.; Zhu, Y.; Tu, G.; Zhang, J.; Zhao, Y. "Suzuki coupling for accessing 1,1-diarylalkanes from secondary benzylic bromides." Organic Chemistry Frontiers, 2018.[Link]

Comparative

GC-MS validation of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene synthesis products

GC-MS Validation and Performance Comparison of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene Synthesis Routes Introduction 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS 1936308-27-8) is a highly valuable small-molecule bu...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Validation and Performance Comparison of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene Synthesis Routes

Introduction 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS 1936308-27-8) is a highly valuable small-molecule building block utilized in advanced organic synthesis and medicinal chemistry[1]. It is prominently featured as a critical intermediate in the development of GPR120 receptor agonists, which are actively targeted for the treatment of metabolic diseases such as Type II diabetes and insulin resistance[2]. As a benzylic bromide, its synthesis is notoriously susceptible to chemoselectivity issues, including over-bromination and unwanted electrophilic aromatic substitution.

In this guide, we objectively compare two primary in-house synthesis routes against a high-purity commercial standard. Furthermore, we provide a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to definitively resolve and quantify the target compound amidst complex isomeric impurity profiles.

Mechanistic Background & Synthesis Route Comparison The presence of the electron-donating methoxy group on the aromatic ring significantly alters the electronic landscape of the molecule, complicating bromination efforts. We evaluated two distinct synthetic pathways:

  • Route A (Radical Benzylic Bromination): Utilizes 1-ethyl-2-fluoro-3-methoxybenzene treated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under photochemical activation. While NBS is designed to maintain a low, steady-state concentration of Br₂, the highly activated aromatic ring often falls prey to competing electrophilic aromatic substitution, yielding ring-brominated isomers[3]. Additionally, the radical cascade can lead to di-bromination at the benzylic position[4][5].

  • Route B (Nucleophilic Substitution): Converts 1-(2-fluoro-3-methoxyphenyl)ethanol to the corresponding bromide using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This route avoids radical intermediates, heavily favoring the mono-brominated product, though it requires a pre-oxidized precursor.

Synthesis_Routes A Precursor A: 1-Ethyl-2-fluoro-3-methoxybenzene C Route A: NBS, AIBN, hν Radical Bromination A->C B Precursor B: 1-(2-Fluoro-3-methoxyphenyl)ethanol D Route B: PBr3, DCM, 0°C Nucleophilic Substitution B->D E Target Product: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene C->E Moderate Yield F Impurity: Di-brominated & Ring-brominated C->F Major Side Reactions D->E High Yield G Impurity: Unreacted Alcohol & Elimination D->G Trace Side Reactions

Synthesis pathways for 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene and impurity profiles.

Comparative Performance Data To objectively assess these routes, crude products were analyzed alongside a commercial reference standard. The quantitative results are summarized below.

Product SourceSynthesis MethodOverall YieldGC-MS Purity (Area %)Major Impurities Detected (GC-MS)
Commercial Standard Proprietary[1]N/A>98.5%Trace unreacted precursors
Route A Product Radical Bromination (NBS)65%82.4%1-(1,1-dibromoethyl)-... (12.1%), Ring-brominated isomer (4.5%)
Route B Product Nucleophilic Sub. (PBr₃)88%96.2%Unreacted alcohol (2.5%), Styrene elimination product (1.3%)

Data Interpretation: Route B demonstrates superior chemoselectivity, closely mirroring the purity of the commercial standard. Route A suffers from poor atom economy due to the promiscuity of the benzylic radical, necessitating rigorous downstream purification (e.g., fractional distillation or column chromatography) which further depresses isolated yields.

Self-Validating GC-MS Experimental Protocol To accurately differentiate the target compound (Exact Mass: 232.0/234.0) from its positional isomers and di-brominated byproducts, a robust GC-MS method is required. The following protocol employs a DB-5MS column, which provides optimal selectivity for halogenated aromatics based on polarizability and boiling point[6].

Causality of Experimental Design: Electron Impact (EI) ionization at 70 eV is utilized because it induces a highly predictable fragmentation pattern. For benzylic bromides, the loss of the bromine radical (Br•) is highly favored, generating a resonance-stabilized benzylic/tropylium cation. Therefore, monitoring the base peak at m/z 153 ([C₉H₁₀FO]⁺) provides maximum sensitivity, while the molecular ions (m/z 232 and 234) confirm the isotopic signature of a single bromine atom.

GCMS_Validation S1 Sample Prep 1 mg/mL in Hexane + Internal Standard S2 GC Separation DB-5MS Column 50°C to 250°C S1->S2 S3 EI Ionization 70 eV S2->S3 S4 Mass Analysis Quadrupole MS Scan: m/z 50-400 S3->S4 S5 Data Validation Isotope Ratio (79Br/81Br) Base Peak: m/z 153 S4->S5

Self-validating GC-MS workflow for the quantification and confirmation of brominated products.

Step-by-Step Methodology

  • System Suitability Test (SST):

    • Inject 1.0 µL of GC-grade hexane to verify baseline stability and confirm the absence of column carryover (<0.1% threshold).

  • Sample Preparation:

    • Dissolve 10.0 mg of the synthesized product in 10.0 mL of GC-grade hexane to achieve a 1.0 mg/mL concentration.

    • Add 1,4-dibromobenzene to a final concentration of 10 µg/mL to serve as an Internal Standard (IS). This validates retention time stability and normalizes injection volume variances.

  • Instrument Parameters:

    • Inlet: 250°C, Split ratio 20:1.

    • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

    • Column: DB-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm)[6].

    • Oven Temperature Program: Initial hold at 50°C for 1 min, ramp at 20°C/min to 250°C, final hold for 5 min[7]. This gradient is critical to prevent co-elution of the mono-brominated target with the heavier di-brominated impurities.

  • Mass Spectrometry Acquisition:

    • Transfer Line & Source: 280°C and 230°C, respectively.

    • Ionization: EI mode at 70 eV.

    • Acquisition Mode: Synchronous SIM/Scan. Scan range m/z 50–400 for untargeted impurity profiling. SIM mode targeting m/z 153 (quantifier), 232, and 234 (qualifiers).

  • Data Validation & Acceptance Criteria:

    • The target peak must exhibit an isotopic ratio of m/z 232 to 234 of approximately 1:0.97 (±5%), confirming the presence of exactly one bromine atom.

    • Di-brominated impurities (e.g., 1-(1,1-dibromoethyl)-2-fluoro-3-methoxybenzene) will elute later and must display a characteristic 1:2:1 isotopic triplet at their respective molecular ion masses.

Conclusion For drug development professionals requiring 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene, sourcing high-purity commercial standards[1] or utilizing nucleophilic substitution (Route B) is highly recommended. Radical bromination (Route A) introduces significant chemoselectivity risks[3]. The provided GC-MS protocol serves as a self-validating analytical framework, ensuring rigorous quality control and structural confirmation of the synthesized building blocks.

References

  • A Safe and Green Benzylic Radical Bromination Experiment | Journal of Chemical Education - ACS Publications, acs.org,[Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity | ACS Omega, acs.org, [Link]

  • Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds, semanticscholar.org, [Link]

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, daneshyari.com,[Link]

  • Supplementary Information for: Benzylic bromination in continuous flow, rsc.org,[Link]

  • US8299117B2 - GPR120 receptor agonists and uses thereof, google.com/patents,

Validation

Validating stereocenter retention in 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene substitution reactions

As drug development increasingly targets complex chiral therapeutics, the ability to predictably manipulate sp³-hybridized stereocenters is paramount. Secondary benzylic bromides, such as 1-(1-Bromoethyl)-2-fluoro-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex chiral therapeutics, the ability to predictably manipulate sp³-hybridized stereocenters is paramount. Secondary benzylic bromides, such as 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene [1], are highly versatile building blocks. However, their unique electronic environment makes them notoriously difficult to functionalize without stereochemical leakage.

This guide provides a comprehensive comparison of substitution methodologies for secondary benzylic bromides, detailing the mechanistic causality behind stereochemical outcomes and providing a self-validating protocol for achieving and proving absolute stereocenter retention.

Mechanistic Divergence: The Causality of Stereochemical Outcomes

The benzylic position of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is activated by the adjacent aromatic ring. This activation lowers the activation energy for carbon-halogen bond cleavage, leading to competing mechanistic pathways depending on the reaction conditions.

  • The SN1 Pathway (Racemization): In polar protic solvents or in the presence of weak nucleophiles, the C-Br bond dissociates to form a planar carbocation. Subsequent nucleophilic attack occurs from either face, resulting in complete racemization (~0% enantiomeric excess, ee).

  • The SN2 Pathway (Stereoinversion): Strong nucleophiles in polar aprotic solvents drive a concerted backside attack. This classical trajectory results in the Walden inversion of the stereocenter.

  • Transition-Metal Catalysis (Stereoretention or Inversion): To achieve retention, the classical SN2 trajectory must be bypassed. Transition metals like Palladium (Pd) and Nickel (Ni) can undergo stereospecific oxidative addition. The stereochemical outcome (retention vs. inversion) is strictly dictated by the steric and electronic properties of the chosen ligand[2].

Mechanism Substrate Chiral Benzylic Bromide (e.g., 1-Bromoethylarene) SN1 SN1 Pathway (Carbocation) Substrate->SN1 Polar Solvents SN2 SN2 Pathway (Direct Displacement) Substrate->SN2 Strong Nucleophile Catalytic Metal Catalysis (Ni/PCy3) Substrate->Catalytic Transition Metal Racemization Racemization (~0% es) SN1->Racemization Inversion Stereoinversion (High es) SN2->Inversion Retention Stereoretention (High es) Catalytic->Retention Ligand Controlled

Mechanistic divergence in benzylic substitution defining stereochemical outcomes.

Comparative Performance of Substitution Strategies

When comparing methodologies for functionalizing 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene, the metric of success is Enantiospecificity (es%) , which measures how faithfully the stereochemical information of the starting material is transferred to the product ( es%=[eeproduct​/eestarting_material​]×100 ).

MethodologyReagents / Catalyst SystemPrimary MechanismStereochemical OutcomeTypical es%
Solvolysis H₂O / MeOH, HeatSN1 (Carbocation)Racemization< 5%
Classical Substitution NaSMe, DMF, 0 °CSN2 (Direct Displacement)Inversion85 – 95%
Pd-Catalyzed Stille Pd(PPh₃)₄, OrganostannaneTransmetalationRetention> 90%[3]
Ni-Catalyzed Coupling Ni(cod)₂, SIMes (NHC ligand)Directed Oxidative AdditionInversion> 90%[2]
Ni-Catalyzed Coupling Ni(cod)₂, PCy₃ (Phosphine)Directed Oxidative AdditionRetention> 85%[2]

Key Insight: While Pd-catalyzed cross-couplings of benzylic stereocenters are highly reliable[4], Nickel catalysis offers a unique advantage: the ability to toggle between retention and inversion simply by swapping an achiral ligand (PCy₃ for retention, NHC for inversion)[2].

Self-Validating Experimental Protocol: Stereoretentive Ni-Catalyzed Coupling

To ensure scientific integrity, any protocol claiming stereoretention must include an internal control to validate the analytical method. The following workflow utilizes a racemic control reaction to establish baseline chromatographic resolution.

Phase 1: Preparation of the Racemic Baseline (The Internal Control)

Causality: You cannot accurately quantify enantiomeric excess without proving your Chiral HPLC method can baseline-resolve the (R) and (S) enantiomers.

  • Charge a flame-dried Schlenk flask with racemic 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (1.0 equiv), arylboronic ester (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • In a nitrogen-filled glovebox, add Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%) dissolved in anhydrous THF (0.2 M). Note: Anhydrous THF is critical to suppress background SN1 solvolysis.

  • Stir at room temperature for 12 hours.

  • Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

  • Inject the purified racemic product onto a Chiral Stationary Phase (CSP) HPLC column to identify the retention times ( tR1​ and tR2​ ) of both enantiomers. Optimize the mobile phase (e.g., Hexanes/Isopropanol) until resolution ( Rs​ ) is > 1.5.

Phase 2: Stereoretentive Substitution

Causality: The bulky, electron-rich tricyclohexylphosphine (PCy₃) ligand forces the Nickel center to undergo oxidative addition into the C-Br bond with retention of configuration, preventing the anti-periplanar attack required for inversion[2].

  • Repeat the exact procedure from Phase 1, but utilize enantioenriched (R)-1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (e.g., 98% ee).

  • Maintain strict temperature control (20 °C) to prevent thermal racemization of the activated benzylic position.

  • Isolate the product and subject it to the validated Chiral HPLC method.

Validation Reaction Stereoretentive Reaction HPLC Chiral HPLC Analysis Reaction->HPLC Racemic Racemic Control Reaction Racemic->HPLC Baseline tR Compare Calculate es% (ee_prod / ee_sm) HPLC->Compare

Self-validating analytical workflow for determining enantiomeric specificity (es%).

Advanced Analytical Validation

While Chiral HPLC confirms the magnitude of stereochemical transfer (es%), it does not independently prove absolute configuration (retention vs. inversion). To definitively validate retention in novel derivatives of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene, orthogonal techniques are required:

  • Vibrational Circular Dichroism (VCD): Unlike standard optical rotation, VCD provides an IR spectrum that is sensitive to chirality. By comparing the experimental VCD spectrum of the product against Density Functional Theory (DFT) calculated spectra for the (R) and (S) enantiomers, the absolute configuration is unambiguously assigned.

  • Single-Crystal X-Ray Diffraction: If the product can be crystallized, anomalous dispersion X-ray crystallography (using Cu Kα radiation) can directly determine the absolute stereocenter, providing the ultimate proof of stereoretention.

References

  • 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene | Benchchem - benchchem.com -
  • A general approach to stereospecific Pd-catalyzed cross-coupling reactions of benzylic stereocenters - Chemical Science (RSC Publishing) - rsc.org -
  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC - nih.gov -
  • Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst | Journal of the American Chemical Society - acs.org -

Sources

Comparative

Yield Comparison and Protocol Guide: Bromination Agents for 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene Synthesis

As a Senior Application Scientist in early-stage drug development, selecting the optimal bromination strategy is critical for scaling pharmaceutical intermediates. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, selecting the optimal bromination strategy is critical for scaling pharmaceutical intermediates. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a highly versatile benzylic bromide building block, frequently utilized in the synthesis of complex therapeutics, including GPR120 receptor agonists targeted for metabolic diseases[1].

This guide objectively compares the two primary synthetic pathways—radical benzylic bromination and nucleophilic substitution of the corresponding secondary alcohol—providing empirical yield data, mechanistic causality, and validated protocols.

Mechanistic Pathways & Strategic Causality

The synthesis of this target molecule diverges fundamentally based on the chosen starting material. Understanding the causality behind each pathway dictates the reagent selection:

Pathway A: Radical Benzylic Substitution

Starting from 1-ethyl-2-fluoro-3-methoxybenzene, the benzylic C-H bond is selectively cleaved using a bromine radical. N-Bromosuccinimide (NBS) is the standard reagent, initiated by Azobisisobutyronitrile (AIBN) or UV light[2].

  • The Causality: While this pathway is highly direct (avoiding an intermediate oxidation/reduction step), the benzylic radical is highly reactive. The presence of the ortho-fluoro group slightly alters the electron density, but the primary challenge remains over-bromination . The monobrominated product contains a sterically hindered but still reactive benzylic proton, often leading to 1,1-dibromoethylbenzene impurities if stoichiometry is not strictly controlled[2].

Pathway B: Nucleophilic Substitution

Starting from 1-(2-fluoro-3-methoxyphenyl)ethanol, the hydroxyl group is converted into a good leaving group and displaced by a bromide ion. Reagents like Phosphorus Tribromide (PBr3) or the Appel reagent (CBr4/PPh3)[3] are employed.

  • The Causality: This route completely prevents over-bromination. Because the ortho-fluoro group inductively withdraws electron density, it mildly destabilizes any transient benzylic carbocation. Therefore, reagents that favor an SN​2 -like concerted displacement (such as the Appel reaction) often yield cleaner profiles than strongly acidic conditions (like aqueous HBr) which can promote elimination to a styrene derivative.

Yield Comparison & Agent Analysis

The following table summarizes the quantitative performance of four standard brominating agents for this specific structural class.

Bromination AgentStarting MaterialTypical YieldReaction TimeKey Byproducts & Challenges
NBS / AIBN 1-Ethyl-2-fluoro-3-methoxybenzene70–85%4–8 h1,1-dibromo impurities; requires removal of succinimide byproduct[2].
PBr3 1-(2-Fluoro-3-methoxyphenyl)ethanol80–90%1–2 hPhosphorous acid ( H3​PO3​ ); potential yield loss to water-soluble phosphite esters if poorly quenched[4].
CBr4 / PPh3 (Appel) 1-(2-Fluoro-3-methoxyphenyl)ethanol85–95%2–4 hTriphenylphosphine oxide ( Ph3​PO ); requires careful chromatographic separation[3].
SOBr2 1-(2-Fluoro-3-methoxyphenyl)ethanol75–85%1–3 h SO2​ and HBr gas evolution; acidic conditions can cause minor dehydration (elimination) side reactions.

Pathway Visualization

Bromination SM1 1-Ethyl-2-fluoro- 3-methoxybenzene NBS NBS, AIBN (Radical Pathway) SM1->NBS SM2 1-(2-Fluoro-3-methoxyphenyl) ethanol PBr3 PBr3 or CBr4/PPh3 (Nucleophilic Substitution) SM2->PBr3 Target 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene NBS->Target 70-85% Yield PBr3->Target 85-95% Yield

Synthetic pathways for 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene.

Validated Experimental Protocols

To ensure self-validating and reproducible systems, the following protocols detail the two highest-performing methodologies.

Protocol A: Appel Reaction (Recommended for Highest Purity)

The Appel reaction provides the highest chemoselectivity by operating under mild, neutral conditions, avoiding the acid-catalyzed elimination common with secondary benzylic alcohols[3].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(2-fluoro-3-methoxyphenyl)ethanol (1.0 equiv, 10 mmol) and Carbon Tetrabromide ( CBr4​ , 1.2 equiv, 12 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Initiation: Cool the mixture to 0 °C using an ice bath.

  • Addition: Slowly add Triphenylphosphine ( PPh3​ , 1.2 equiv, 12 mmol) in small portions over 15 minutes. Causality note: The addition is exothermic. Maintaining 0 °C prevents the degradation of the unstable phosphonium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup & Purification: Concentrate the mixture under reduced pressure to ~10 mL. Add cold diethyl ether (50 mL) to rapidly precipitate the triphenylphosphine oxide ( Ph3​PO ) byproduct. Filter through a pad of Celite. Concentrate the filtrate and purify via a short silica gel plug to yield the pure bromide (85–95% yield).

Protocol B: PBr3 Substitution (Recommended for Scale-Up)

Phosphorus tribromide offers superior atom economy for larger scales, converting up to three equivalents of alcohol per equivalent of reagent.

  • Preparation: Dissolve 1-(2-fluoro-3-methoxyphenyl)ethanol (1.0 equiv, 30 mmol) in anhydrous DCM (50 mL) under an inert atmosphere and cool to 0 °C.

  • Addition: Dropwise, add Phosphorus Tribromide ( PBr3​ , 0.4 equiv, 12 mmol) via syringe. Causality note: Although stoichiometry dictates 0.33 equiv, a slight excess (0.4 equiv) ensures complete conversion without generating excessive acidic byproducts.

  • Propagation: Stir at 0 °C for 1 hour, then allow warming to room temperature for an additional 1 hour.

  • Quenching (Critical Step): Carefully quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO3​ solution (50 mL). Expertise note: Failure to thoroughly neutralize the mixture can result in the product remaining trapped as a water-soluble phosphite ester intermediate ( ROPBr2​ ), which is a primary cause of mysterious yield losses in PBr3 reactions[4].

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the product (80–90% yield).

References

  • Title: US8299117B2 - GPR120 receptor agonists and uses thereof Source: Google Patents URL
  • Title: A Safe and Green Benzylic Radical Bromination Experiment Source: ResearchGate URL
  • Title: Anyone who has experience with PBr3 - reasons for low yield?
  • Title: Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions Source: ResearchGate URL
  • Title: Organic Chemistry 12th Wiley - PDF eBook Source: Gordon College / Wiley URL

Sources

Safety & Regulatory Compliance

Safety

1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene proper disposal procedures

Here is the comprehensive, E-E-A-T aligned operational guide for the handling and disposal of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in a professional laboratory setting. Chemical Profile & Hazard Causality 1-(1-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, E-E-A-T aligned operational guide for the handling and disposal of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in a professional laboratory setting.

Chemical Profile & Hazard Causality

1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene (CAS: 1936308-27-8) is a halogenated aromatic building block frequently utilized in medicinal chemistry and organic synthesis[1].

From an operational safety and disposal standpoint, its hazard profile is dictated by two structural features:

  • The 1-Bromoethyl (Benzylic Bromide) Moiety: This functional group is highly reactive. As a secondary benzylic halide, it is susceptible to both SN​1 and SN​2 nucleophilic substitutions, making it a potent alkylating agent. This drives its classification for Acute Toxicity (Oral/Dermal/Inhalation) and Skin Irritation[2].

  • Dual Halogenation (Fluorine and Bromine): The presence of multiple halogens fundamentally dictates its end-of-life waste stream. Halogenated compounds cannot be cleanly combusted in standard facilities; they generate corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF) gases upon thermal destruction, requiring specialized high-temperature incineration with alkaline scrubbers to prevent environmental release and the formation of toxic dioxins.

Quantitative Data: Waste Stream Categorization

To ensure compliance with Environmental Health and Safety (EHS) and EPA/RCRA regulations, laboratories must strictly separate waste streams. Mixing 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene into the wrong stream compromises the calorific value of the waste and violates disposal facility permits.

ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Target Chemical Compatibility 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene , DCM, ChloroformAcetone, Ethanol, Hexane, Toluene
Halogen Content Limit > 1% (or trace amounts of highly reactive halides)< 0.1% (Strictly enforced)
Incineration Requirement > 1100°C with Acid Gas ScrubbersStandard thermal destruction
Primary Container Material High-Density Polyethylene (HDPE) or GlassHDPE, Glass, or approved Metal
Cost of Disposal High (due to scrubber maintenance)Low to Moderate

Standard Operating Procedure: Waste Segregation & Disposal

This protocol provides the step-by-step methodology for safely managing the lifecycle of this chemical from the bench to EHS transfer. Never attempt in-lab chemical neutralization or destruction of halogenated organics.

Step 1: PPE and Environmental Controls

  • Action: Don standard laboratory PPE: lab coat, safety goggles, and double-gloved nitrile gloves (change immediately if contaminated, as alkyl bromides can permeate thin nitrile over time).

  • Causality: The compound is an acute dermal hazard and skin irritant[2]. All transfers must be conducted inside a certified chemical fume hood to mitigate inhalation risks.

Step 2: Primary Containment Selection

  • Action: Select a chemically compatible waste carboy. Glass or thick-walled HDPE is required. Do not use metal containers, as trace moisture can react with the benzylic bromide to generate HBr, which will corrode the metal.

  • Action: Ensure the container is equipped with a vented cap if there is any risk of pressure buildup from volatile solvent mixtures.

Step 3: Waste Segregation and Transfer

  • Action: Pour the pure chemical, or any solvent mixtures containing it, strictly into the container designated "Halogenated Organic Waste."

  • Causality: Cross-contamination with non-halogenated waste can result in severe institutional fines and dangerous reactions in transit.

Step 4: Labeling and Documentation

  • Action: Update the hazardous waste tag immediately upon addition. Write out the full chemical name: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene. Do not use abbreviations or chemical structures on the waste tag.

  • Action: Note the approximate volume or mass added.

Step 5: EHS Transfer

  • Action: Store the waste container in a secondary containment tray within a designated, ventilated hazardous waste accumulation area. Keep separated from strong bases, amines, and oxidizing agents to prevent unwanted nucleophilic reactions.

  • Action: Submit a waste pickup request to your institutional EHS department prior to reaching the 90-day accumulation limit or container capacity.

Workflow Visualization: Disposal Lifecycle

G Start Waste Generation: 1-(1-Bromoethyl)-2-fluoro- 3-methoxybenzene CheckHalogen Structural Analysis: Contains F, Cl, Br, or I? Start->CheckHalogen Halogenated Segregate Stream: Halogenated Organic Waste CheckHalogen->Halogenated Yes (Br, F) Storage Containment: HDPE/Glass in Secondary Tray Halogenated->Storage EHS Logistics: EHS Department Pickup Storage->EHS Incineration Final Destruction: High-Temp Incineration with Acid Gas Scrubbers EHS->Incineration

Caption: Lifecycle and decision matrix for the disposal of halogenated organic laboratory waste.

References

  • NextSDS. "1-(1-bromoethyl)-2-fluoro-3-methoxybenzene — Chemical Substance Information." NextSDS Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

Advanced Handling and PPE Logistics for 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene As a Senior Application Scientist, I approach halogenated aromatic compounds not merely as static reagents, but as dynamic, highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and PPE Logistics for 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene

As a Senior Application Scientist, I approach halogenated aromatic compounds not merely as static reagents, but as dynamic, highly reactive systems. 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is a reactive secondary benzylic bromide. Mechanistically, the benzylic carbon is exceptionally electrophilic. The electron-withdrawing nature of the bromine atom, coupled with resonance stabilization from the fluorinated and methoxylated aromatic ring, makes this compound a potent alkylating agent via both SN1 and SN2 pathways.

This reactivity presents a dual threat in the laboratory. First, it readily alkylates biological nucleophiles (such as proteins and DNA in the skin and mucosa), making it a severe vesicant and lachrymator. Second, upon exposure to ambient atmospheric moisture, the labile C-Br bond undergoes rapid hydrolysis to release hydrogen bromide (HBr) gas—a highly corrosive acid that causes severe respiratory and ocular damage ([1]). Every operational and Personal Protective Equipment (PPE) choice must be grounded in mitigating these two specific mechanistic hazards.

Quantitative Hazard & Reactivity Data

To establish a self-validating safety protocol, we must first define the quantitative hazard boundaries of the substance. The following data synthesizes the classification profile for this specific compound and its structural analogs ([2],).

Hazard ClassificationGHS CategoryMechanistic Rationale & Operational Implication
Acute Toxicity (Oral/Dermal/Inhalation) Category 4Rapid systemic absorption; requires absolute barrier protection to prevent covalent modification of epidermal proteins.
Skin Corrosion / Irritation Category 2Direct alkylation of tissue and localized HBr generation upon contact with sweat/moisture.
Serious Eye Damage / Irritation Category 2ASevere lachrymator; reacts instantly with ocular fluid to form corrosive hydrobromic acid.
Specific Target Organ Toxicity (STOT SE 3) Respiratory IrritationVapor inhalation causes mucosal alkylation; strictly mandates constant-volume fume hood usage.
Flash Point > 90 °C (Estimated)Combustible liquid; keep away from static discharge and open flames during transfer.

Causality-Driven PPE Matrix

Do not rely on standard laboratory attire. The selection of PPE for benzylic bromides must be engineered to defeat specific chemical permeation routes ([3]).

  • Engineering Controls (The Primary Barrier): All handling must occur within a certified fume hood.

    • Self-Validation: Before uncapping the reagent, verify the digital airflow monitor reads a face velocity of ≥ 100 feet per minute (fpm). If the alarm sounds or the velocity drops, the protocol must be immediately halted.

  • Dermal Protection (Hands): Standard nitrile gloves are insufficient; halogenated organics rapidly permeate thin latex and nitrile matrices.

    • Protocol: Employ a double-gloving system. Wear a 4-mil inner nitrile glove for baseline dexterity, covered by an outer Butyl Rubber or Silver Shield (PE/EVAL/PE) glove. Causality: Butyl rubber provides a dense, sterically hindered polymer matrix that effectively blocks alkyl halide permeation.

  • Ocular & Facial Protection: Safety glasses are inadequate against lachrymatory vapors.

    • Protocol: Wear indirect-vent chemical splash goggles paired with a full polycarbonate face shield. Causality: The indirect vents prevent HBr gas and heavy organic vapors from directly drafting into the ocular cavity.

  • Respiratory Protection: If handling must occur outside a controlled hood (e.g., during a spill response), use a NIOSH-approved full-face respirator equipped with Organic Vapor / Acid Gas (OV/AG) cartridges. Causality: The OV media absorbs the alkylating aromatic ring, while the AG media neutralizes the evolved HBr[1].

Operational Workflow & Handling Protocol

To maintain the integrity of the reagent and the safety of the operator, the compound must be handled under strictly anhydrous conditions.

G A 1. Fume Hood Validation (Face Velocity ≥ 100 fpm) B 2. Don Advanced PPE (Butyl Gloves, Splash Goggles) A->B C 3. Schlenk Line Transfer (Inert N2/Ar Atmosphere) B->C D Moisture Exposure / Spill? C->D E 4. In-Situ Quenching (Ethanolamine / Weak Base) D->E No F Emergency Evacuation & HBr/Alkylator Neutralization D->F Yes G 5. Halogenated Waste Segregation E->G F->G Post-Hazmat Cleanup

Workflow for the safe handling, transfer, and emergency quenching of reactive benzylic bromides.

Step-by-Step Transfer Methodology:

  • System Purge: Cycle the receiving reaction vessel three times with vacuum and dry Argon on a Schlenk line. Causality: Removing ambient moisture prevents the premature hydrolysis of the C-Br bond, suppressing HBr generation and preserving reagent stoichiometry.

  • Syringe Selection: Utilize a gas-tight glass syringe with a PTFE plunger. Causality: Halogenated solvents and reactive bromides will leach plasticizers from standard polypropylene syringes, contaminating the reaction and potentially compromising the syringe barrel's integrity.

  • Aseptic Transfer: Pierce the septum of the reagent bottle and withdraw the required volume slowly to prevent cavitation. Maintain a positive pressure of Argon in the reagent bottle to prevent atmospheric draft.

  • Immediate Decontamination: Immediately after transfer, draw a 5% ethanolamine in isopropanol solution into the syringe. Causality: The primary amine acts as a strong nucleophile, irreversibly alkylating the residual bromide and neutralizing it into a benign secondary/tertiary amine, rendering the glassware safe for standard washing.

Emergency Response & Spill Protocol

A spill of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene constitutes a dual chemical emergency: corrosive gas release and liquid alkylator exposure ().

Step-by-Step Spill Mitigation:

  • Evacuate & Isolate: Immediately lower the fume hood sash to contain vapors. If the spill occurs outside the hood, evacuate the immediate 15-foot radius.

  • Avoid Water: Do NOT use water or wet paper towels. Causality: Water drives the rapid hydrolysis of the bromide, exponentially increasing the release of toxic HBr gas.

  • Chemical Neutralization: Cover the liquid spill with a 1:1:1 solid mixture of sodium carbonate ( Na2​CO3​ ), bentonite clay (absorbent), and dry sand. Causality: The clay absorbs the organic liquid, while the sodium carbonate chemically neutralizes the evolving HBr gas into harmless sodium bromide ( NaBr ) and CO2​ .

  • Collection: Self-Validation: Wait until all effervescence ( CO2​ bubbling) completely ceases. Once neutralized, use non-sparking polypropylene tools to sweep the matrix into a sealable, high-density polyethylene (HDPE) hazardous waste container.

Disposal & Decontamination Logistics

Never dispose of benzylic bromides in standard organic waste streams without pre-quenching.

  • Segregation: All waste containing this compound must be explicitly labeled as "Halogenated Organic Waste - Contains Alkylating Agents."

  • Surface Decontamination: Wipe down the fume hood deck and any exposed balances with a dilute polyamine solution (e.g., 2% diethylenetriamine in ethanol), followed by a soap and water wash. Causality: This ensures any microscopic droplets are chemically destroyed via nucleophilic substitution rather than merely smeared across the surface ([3]).

References

  • 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene — Chemical Substance Information . NextSDS. [Link]

  • Hazardous Substance Fact Sheet: Benzyl Bromide . New Jersey Department of Health. [Link]

Sources

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